Comprehensive Crystal Structure Analysis of N,4-Dimethylpentane-2-sulfonamide
Executive Summary This technical guide outlines the structural characterization protocol for N,4-Dimethylpentane-2-sulfonamide , a representative aliphatic sulfonamide with significant relevance in medicinal chemistry as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the structural characterization protocol for N,4-Dimethylpentane-2-sulfonamide , a representative aliphatic sulfonamide with significant relevance in medicinal chemistry as a leucine-mimetic pharmacophore. While aromatic sulfonamides ("sulfa drugs") are extensively documented, aliphatic variants like the title compound present unique conformational challenges due to the flexibility of the alkyl backbone (isobutyl tail) and the stereocenter at the C2 position.
This whitepaper provides a rigorous workflow for the X-ray crystallographic analysis of this compound, detailing crystallization strategies, data reduction techniques, and the analysis of supramolecular architectures such as hydrogen-bonding networks and Hirshfeld surfaces.
Chemical Context and Structural Significance[1][2][3]
N,4-Dimethylpentane-2-sulfonamide (
) consists of a 4-methylpentane (leucine-like) backbone with a sulfonamide moiety at the C2 position, N-substituted with a methyl group.
Key Structural Parameters to Analyze
In the analysis of this crystal structure, the following geometric parameters are critical for validating the model against the Cambridge Structural Database (CSD) standards:
Parameter
Expected Range (Å/°)
Significance
S–N Bond Length
1.60 – 1.63 Å
Indicates single bond character with partial double bond resonance ( bonding).
S=O Bond Length
1.43 – 1.45 Å
Typical for sulfonyl groups; deviations suggest strong H-bond participation.
N–S–C–C Torsion
Variable (Gauche/Anti)
Determines the folding of the alkyl chain relative to the polar headgroup.
C–S–N Angle
105° – 109°
Deviations from tetrahedral geometry indicate steric strain from the N-methyl group.
Experimental Protocol: Crystallization & Data Collection
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow-evaporation technique is recommended to minimize disorder in the flexible isobutyl tail.
Crystallization Methodology
Objective: Grow single crystals >0.2 mm in at least two dimensions.
Solvent Selection: Dissolve 50 mg of N,4-Dimethylpentane-2-sulfonamide in 2 mL of Ethanol/Water (4:1 v/v) or Ethyl Acetate/Hexane (1:1 v/v) . The polarity of the sulfonamide group requires a polar protic or aprotic solvent, while the aliphatic tail requires non-polar co-solvents.
Nucleation Control: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
Growth Phase: Cover the vial with Parafilm, poke 3-5 small holes, and allow to stand at 4°C (to reduce thermal motion during lattice formation) for 3-7 days.
Harvesting: Select a colorless, block-like crystal. Mount on a glass fiber or MiTeGen loop using Paratone-N oil.
X-Ray Diffraction Data Collection
Instrument: Bruker D8 QUEST or equivalent with Mo-K
( Å) or Cu-K radiation.
Temperature: Maintain sample at 100 K using an Oxford Cryostream. Low temperature is mandatory to freeze the thermal vibrations of the terminal isopropyl group (C5/C6 methyls).
Strategy: Collect full sphere data (
for Mo).
Space Group Determination:
If Racemic : Expect Centrosymmetric space groups (e.g., P2
/c, P-1).
If Enantiopure (e.g., (S)-isomer): Expect Non-centrosymmetric space groups (e.g., P2
, P222).
Structural Solution and Refinement Workflow
The following diagram illustrates the logical flow from raw data to the final structural model, emphasizing the decision nodes for handling disorder common in aliphatic sulfonamides.
Figure 1: Crystallographic workflow for solving the structure of N,4-Dimethylpentane-2-sulfonamide, highlighting disorder management.
Core Structural Analysis
Molecular Conformation
The conformation of N,4-Dimethylpentane-2-sulfonamide is governed by the S–N bond rotamer and the C2–C3 bond .
Sulfonamide Geometry: The nitrogen atom in sulfonamides is typically
or intermediate between and . In N-methyl derivatives, the bond usually adopts an orientation where the N-methyl group is gauche to one sulfonyl oxygen and anti to the other to minimize steric clash with the C2-alkyl chain.
Leucine Tail: The isobutyl side chain often exhibits high thermal motion. If the terminal methyls (C5/C6) show elongated thermal ellipsoids, this indicates dynamic disorder, which must be modeled.
Supramolecular Architecture (Hydrogen Bonding)
The crystal packing of primary and secondary sulfonamides is dominated by strong hydrogen bonds. For N-substituted sulfonamides like the title compound, the primary interaction is the N–H...O=S hydrogen bond.
Donor: The single amine proton (N-H).
Acceptor: One of the sulfonyl oxygens (S=O).
Motif: Unlike primary sulfonamides that form 2D sheets, N-methyl sulfonamides typically form 1D chains (Catemers) or Centrosymmetric Dimers (
graph set notation).
Predicted Interaction Topology:
Since the N-methyl group blocks one donor site, the structure likely forms linear chains running parallel to the crystallographic b-axis or c-axis.
Figure 2: Schematic of the predicted 1D Hydrogen-bonded chain topology (
motif) typical for N-methyl sulfonamides.
Hirshfeld Surface Analysis
To quantify intermolecular interactions beyond standard H-bonds, Hirshfeld surface analysis (using CrystalExplorer) is essential.
Surface: Look for deep red spots corresponding to the N-H...O interactions.
Fingerprint Plot:
Spikes: Two sharp spikes at the bottom left indicate O...H/H...O interactions (approx. 35-45% of total surface).
Central Region: H...H contacts from the hydrophobic isobutyl tails will dominate the central area of the plot.
Implications for Drug Development
Understanding the solid-state form of N,4-Dimethylpentane-2-sulfonamide provides critical data for:
Solubility Profiling: The strength of the intermolecular N-H...O lattice energy directly correlates with aqueous solubility. A stable crystal lattice (high melting point) often implies lower solubility.
Bioisosterism: The geometry of the sulfonamide group (
) mimics the tetrahedral transition state of amide hydrolysis, making this structure a valuable scaffold for protease inhibitors.
Polymorphism Risk: The flexibility of the pentane chain suggests a high risk of polymorphism. Conformational polymorphs should be screened using Powder X-ray Diffraction (PXRD) alongside the single-crystal study.
References
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[1][2][3] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link
Birmule, P. R., & H, V. B. (2024). Crystal Structure of N,N,4-Trimethylbenzenesulfonamide and its Hirshfeld Surface Analysis. Advanced Engineering Science. (Contextual reference for sulfonamide methodology).
Taylor, R., & Kennard, O. (1982). Crystallographic evidence for the existence of C-H...O, C-H...N and C-H...Cl hydrogen bonds. Journal of the American Chemical Society, 104(19), 5063-5070. Link
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[4] CrystEngComm, 11(1), 19-32. Link
An In-Depth Technical Guide to Predicting the Mechanism of Action for N,4-Dimethylpentane-2-sulfonamide
Executive Summary The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, from antimicrobial and anti-inflammatory to an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, from antimicrobial and anti-inflammatory to anticancer and diuretic effects.[1][2][3][4] N,4-Dimethylpentane-2-sulfonamide represents a novel chemical entity within this class. A thorough review of scientific literature indicates a notable absence of published data regarding its specific biological targets or pharmacological effects. This guide, therefore, serves not as a review of a known mechanism, but as a comprehensive, forward-looking strategic workflow for the de novo elucidation of its mechanism of action (MoA). We will proceed from initial, cost-effective computational predictions to rigorous experimental target identification and final functional validation. This multi-phase approach is designed to build a robust, evidence-based understanding of the compound's biological activity, providing a self-validating framework for decision-making in a drug discovery context.
Phase 1: In-Silico Hypothesis Generation: Charting the Landscape of Potential Action
Rationale: When investigating a novel chemical entity with no prior biological data, commencing with computational, or in-silico, methods is a highly efficient and economical strategy.[5][6][7] This approach allows us to leverage vast biological and chemical databases to generate a ranked list of testable hypotheses regarding potential protein targets and affected pathways, thereby focusing subsequent, resource-intensive experimental work on the most promising leads.
Ligand-Based Similarity Searching
Causality: The principle of molecular similarity posits that structurally similar molecules are likely to exhibit similar biological activities.[8] By comparing N,4-Dimethylpentane-2-sulfonamide against extensive libraries of compounds with known biological targets, we can infer potential targets for our query molecule. This is an indirect method that relies on the accumulated knowledge of previously studied compounds.
Experimental Protocol: Target Prediction via Structural Similarity
Compound Preparation: Generate a 2D structure of N,4-Dimethylpentane-2-sulfonamide and derive its canonical SMILES (Simplified Molecular Input Line Entry System) string.
Database Selection: Utilize public chemogenomics databases such as ChEMBL, PubChem, or BindingDB.
Similarity Search: Perform a structure-based similarity search using the compound's SMILES string. The Tanimoto coefficient is the industry-standard metric for quantifying structural similarity. Set a similarity threshold (e.g., >0.85) to identify the nearest structural neighbors.
Target Annotation Analysis: Collect the annotated biological targets for the identified structural neighbors.
Hypothesis Generation: Compile a list of putative targets for N,4-Dimethylpentane-2-sulfonamide based on the frequency and high-affinity interactions of its neighbors.
Data Presentation: Putative Targets from Ligand-Based Similarity Analysis
Causality: This approach flips the traditional docking paradigm. Instead of screening many ligands against one target, we screen our single ligand—N,4-Dimethylpentane-2-sulfonamide—against a vast library of 3D protein structures.[9][10] The goal is to identify proteins whose binding pockets are sterically and electrostatically complementary to the compound, predicting a favorable binding energy and thus, a potential interaction.
Experimental Protocol: Reverse Docking for Target Identification
3D Structure Generation: Convert the 2D structure of N,4-Dimethylpentane-2-sulfonamide into a low-energy 3D conformation using computational chemistry software (e.g., Avogadro, MOE).
Platform Selection: Employ a web-based server like SwissTargetPrediction or a local installation of docking software (e.g., AutoDock Vina) with a library of prepared protein structures (e.g., PDBbind).
Docking Simulation: Execute the docking algorithm, which will systematically place the ligand into the binding sites of thousands of proteins and calculate a binding affinity score for each protein-ligand complex.
Target Ranking: Rank the potential protein targets based on the predicted binding affinity (docking score).
Cross-Validation: Compare the list of top-ranked targets from reverse docking with the list generated from the ligand-based similarity search. Targets appearing in both lists represent higher-confidence hypotheses.
Integrated Pathway and Network Analysis
Causality: A list of potential protein targets is informative, but understanding their collective biological context is crucial. Pathway and network analysis tools map individual proteins to known signaling pathways and protein-protein interaction (PPI) networks.[11][12] This allows us to predict the broader biological process that N,4-Dimethylpentane-2-sulfonamide might modulate.
Input Gene List: Consolidate the high-confidence putative targets from protocols 1.1 and 1.2 into a single gene list.
Database Analysis: Submit the gene list to pathway analysis databases such as Reactome or KEGG, and to PPI network databases like STRING.
Enrichment Analysis: Perform a statistical over-representation analysis to identify pathways or networks that are significantly enriched with the potential targets.
Hypothesis Refinement: Formulate a refined hypothesis about the primary signaling pathway or cellular process likely affected by the compound (e.g., "N,4-Dimethylpentane-2-sulfonamide likely modulates inflammatory signaling by targeting key enzymes in the prostaglandin synthesis pathway").
Rationale: While in-silico methods provide valuable starting points, they are predictive, not definitive. It is imperative to identify the direct binding partners of N,4-Dimethylpentane-2-sulfonamide within a complex biological milieu (e.g., a cell lysate) using unbiased experimental techniques.[11][13][14] These methods do not rely on prior assumptions about the target and can therefore uncover novel or unexpected interactions.
Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)
Causality: The DARTS method is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, rendering it less susceptible to proteolytic degradation.[13][15] This approach is advantageous as it uses the unmodified compound, ensuring that the observed interactions are not artifacts of a chemical tag.
Experimental Protocol: DARTS Protocol
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
Compound Incubation: Aliquot the lysate and incubate with either N,4-Dimethylpentane-2-sulfonamide (at various concentrations) or a vehicle control (e.g., DMSO).
Protease Digestion: Add a protease, such as pronase or thermolysin, to all samples and incubate for a specific time to allow for protein digestion. The choice of protease and digestion time must be optimized.
Reaction Quenching: Stop the digestion by adding a protease inhibitor and/or heat inactivation.
Analysis by SDS-PAGE: Separate the remaining proteins by SDS-PAGE. A protein that is stabilized by the compound will appear as a more prominent band in the compound-treated lanes compared to the vehicle control lane.
Analysis by Mass Spectrometry (for global target ID): For proteome-wide analysis, digest the entire sample with trypsin and analyze by LC-MS/MS. Target proteins will be identified by their higher abundance in the compound-treated samples.
Affinity-Based Target Identification: Chemical Proteomics
Causality: This classic and powerful technique involves chemically modifying the compound to create a "bait" molecule that can be used to "fish" for its binding partners from a protein lysate.[13][15][16] The bait is typically immobilized on a solid support (like agarose beads) or tagged with a high-affinity handle (like biotin).
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry
Probe Synthesis: Synthesize a derivative of N,4-Dimethylpentane-2-sulfonamide. This requires prior Structure-Activity Relationship (SAR) knowledge to identify a non-essential position on the molecule for attaching a linker and an affinity tag (e.g., biotin) without disrupting its biological activity.[15]
Immobilization (for bead-based approach): Covalently attach the synthesized probe to activated agarose beads.
Lysate Incubation: Incubate the affinity probe (e.g., biotinylated compound with streptavidin beads, or compound-conjugated beads) with a cell or tissue lysate to allow for protein binding.
Competition Control: As a critical control for specificity, run a parallel incubation where the lysate is pre-incubated with an excess of the free, unmodified N,4-Dimethylpentane-2-sulfonamide before adding the affinity probe. True binding partners will be outcompeted and show reduced binding to the probe.
Washing: Perform a series of stringent washes to remove non-specific protein binders.
Elution: Elute the specifically bound proteins from the affinity matrix.
Identification by Mass Spectrometry: Identify the eluted proteins using LC-MS/MS. High-confidence targets will be highly enriched in the primary experiment and significantly depleted in the competition control.[17]
Visualization: Comparison of Unbiased Target Identification Workflows
Caption: Workflows for DARTS and Affinity-Based target ID.
Data Presentation: Consolidated Target Identification Results
Phase 3: Target Validation and Functional Characterization
Rationale: Identifying a protein that binds to our compound is a critical step, but it does not prove a functional MoA.[18] We must now validate this interaction using orthogonal, hypothesis-driven assays and demonstrate that the binding event translates into a measurable biological effect in a relevant system.[19][20][21]
Biochemical Assays for Direct Target Engagement
Causality: Biochemical assays utilize purified components (the target protein and the compound) in a controlled, cell-free environment. This allows for the precise measurement of direct physical interaction and its functional consequence (e.g., enzyme inhibition), providing quantitative data like IC₅₀ (half-maximal inhibitory concentration) or Kᴅ (dissociation constant).[19][22][23]
Reagent Acquisition: Obtain purified, recombinant human Carbonic Anhydrase IX (CA IX) enzyme and a suitable substrate (e.g., 4-nitrophenyl acetate) that produces a colorimetric or fluorescent signal upon catalysis.
Compound Preparation: Prepare a serial dilution of N,4-Dimethylpentane-2-sulfonamide in an appropriate buffer.
Assay Execution: In a microplate, combine the CA IX enzyme with each concentration of the compound (and a vehicle control). Allow a short pre-incubation period for binding to occur.
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
Signal Detection: Measure the rate of product formation over time using a plate reader at the appropriate wavelength.
Data Analysis: Plot the reaction rate as a function of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Data Presentation: Biochemical Potency of N,4-Dimethylpentane-2-sulfonamide
Causality: Moving from a purified system to a living cell is the ultimate test of physiological relevance.[20][24][25] Cell-based assays determine if the compound can permeate the cell membrane, engage its target in the complex intracellular environment, and elicit the predicted downstream biological response.
Experimental Protocol: Hypoxia-Induced Acidification Assay (Functional Test for CA IX Inhibition)
Cell Culture: Culture a cancer cell line known to overexpress CA IX (e.g., HeLa or HT-29) under both normoxic (21% O₂) and hypoxic (1% O₂) conditions. Hypoxia induces the expression and activity of CA IX.
Compound Treatment: Treat the cells with increasing concentrations of N,4-Dimethylpentane-2-sulfonamide for a defined period (e.g., 24 hours).
Measure Extracellular Acidification: CA IX contributes to the acidification of the extracellular environment. Measure the extracellular pH or use a commercial kit (e.g., Seahorse XF Analyzer) to measure the extracellular acidification rate (ECAR).
Data Analysis: Determine the compound's ability to block the hypoxia-induced increase in extracellular acidification. A potent CA IX inhibitor should reduce ECAR in hypoxic cells but have minimal effect in normoxic cells.
Orthogonal Validation: Assess a downstream cellular consequence of CA IX inhibition, such as a reduction in cell proliferation or invasion under hypoxic conditions, using assays like the MTT assay or a transwell invasion assay.[26]
Visualization: Hypothetical Signaling Pathway of N,4-Dimethylpentane-2-sulfonamide
Caption: Hypothesized pathway of CA9 inhibition.
Conclusion and Future Directions
This guide outlines a systematic, multi-layered strategy for predicting and validating the mechanism of action of a novel compound, N,4-Dimethylpentane-2-sulfonamide. By integrating computational predictions with unbiased proteomic identification and targeted functional assays, this workflow provides a robust framework for moving from a state of complete uncertainty to a well-supported, actionable mechanistic hypothesis.
The process is inherently iterative. The results of cell-based assays may reveal nuances that prompt further investigation into off-target effects or downstream signaling. Successful validation of a primary MoA, as illustrated here, serves as the foundation for subsequent lead optimization, structure-activity relationship (SAR) studies, and eventual in vivo testing to confirm the therapeutic potential of N,4-Dimethylpentane-2-sulfonamide.
References
Bosc, C. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery - PMC. National Center for Biotechnology Information.
Wu, Z. et al. (n.d.). In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC. National Center for Biotechnology Information.
University College London (n.d.). Target Identification and Validation (Small Molecules). University College London.
Lomenick, B. et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
Zhang, Y. et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
Broad Institute (n.d.). Small-molecule Target and Pathway Identification. Broad Institute.
Patricelli, M. P. et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications.
Yan, F. et al. (2014). Chemical proteomic strategies for the discovery and development of anticancer drugs. Wiley Online Library.
BellBrook Labs (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
Parker, C. G. et al. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. ACS Publications.
Al-Ghorbani, M. et al. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.
Wang, D. et al. (n.d.). Affinity-based target identification for bioactive small molecules. RSC Publishing.
Hellinger, R. et al. (2017). Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins. Frontiers.
Celtarys Research (2025). Biochemical assays in drug discovery and development. Celtarys Research.
Al-Balas, Q. et al. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate.
Scott, A. D. et al. (n.d.). Target Engagement Assays in Early Drug Discovery - PMC. National Center for Biotechnology Information.
Bisharat, R. et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B.
Selvita (2025). A Practical Guide to Target Engagement Assays. Selvita.
Patel, S. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. LinkedIn.
Infinix Bio (2026). Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. Infinix Bio.
Bartee, D. et al. (2025). In Silico Prediction of Mechanism of Action for Cancer Therapeutics. ResearchGate.
Stępnicki, P. et al. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed.
Aclarian (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Aclarian.
Wu, Z. et al. (2025). In silico prediction of chemical mechanism-of-action via an improved network-based inference method | Request PDF. ResearchGate.
Nuvisan (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
Wang, S. et al. (2023). Network pharmacology integrated with experimental validation to explore the therapeutic role and potential mechanism of Epimedium for spinal cord injury. Frontiers.
BioAgilytix (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix.
Altamira (2024). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Altamira.
SPT Labtech (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech.
Azari, S. et al. (2025). INSIGHT: In Silico Drug Screening Platform using Interpretable Deep Learning Network. bioRxiv.org.
S, S. et al. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia.
Wishart, D. S. (n.d.). Validation approaches for computational drug repurposing: a review. Carolina Digital Repository.
Zhang, X. et al. (2025). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PMC. National Center for Biotechnology Information.
Wang, Y. et al. (2024). Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract - PMC. National Center for Biotechnology Information.
Mealey, K. L. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Merck Veterinary Manual.
Bisharat, R. et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate.
Bisharat, R. et al. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
Khan, I. et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI.
Britannica (2026). Sulfonamide | Antibacterial, Antifungal & Antiviral. Britannica.
Al-Khazrajy, O. S. A. et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
BenchChem (2025). In-depth Technical Guide: The Mechanism of Action of N,N-dimethyl-2-sulfamoylacetamide. BenchChem.
MSD Manual Professional Edition (n.d.). Sulfonamides - Infectious Diseases. MSD Manual Professional Edition.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Subject: Chemogenomic Profiling & Validation Protocols
Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Teams
Executive Summary: The Pharmacophore Paradox
N,4-Dimethylpentane-2-sulfonamide presents a classic medicinal chemistry challenge: it is a "privileged structure" fragment that is often misclassified.
While the sulfonamide moiety (
) is historically associated with Carbonic Anhydrase (CA) inhibition, the specific substitution pattern of this molecule—a secondary sulfonamide combined with a branched aliphatic tail (isobutyl-like)—drastically shifts its biological profile.
This guide provides a technical roadmap for deconvoluting the therapeutic targets of this specific scaffold. Unlike primary sulfonamides, this molecule is unlikely to be a potent CA inhibitor. Instead, its structure suggests it acts as a Leucine-Transition State Mimetic , pointing toward metalloproteases and specific ion channels.
Part 1: Chemogenomic Profiling & SAR Analysis
Before initiating wet-lab screens, we must establish the Structural Logic that dictates target selection. This prevents wasted resources on low-probability targets (like CA-II).
Structural Deconstruction
The molecule consists of three distinct pharmacophoric elements:
Structural Element
Chemical Property
Biological Implication
Secondary Sulfonamide ()
Polar, H-bond acceptor/donor. Lacks the acidic proton of primary sulfonamides.
Low affinity for Carbonic Anhydrase Zn²⁺. High potential for backbone H-bonding in protease active sites.
4-Methylpentane-2-yl
Branched, lipophilic, aliphatic.
Leucine/Valine Mimetic. Fits into hydrophobic S1/S1' pockets of proteases or allosteric sites of ion channels.
Tetrahedral Geometry
The sulfur atom is hybridized.
Transition State Analog. Mimics the tetrahedral intermediate of peptide bond hydrolysis.
The "Carbonic Anhydrase Trap"
Primary sulfonamides (
) bind the catalytic Zinc in Carbonic Anhydrases as a distinct anion (). N-substituted sulfonamides (like our subject) generally lack the capacity to displace the zinc-bound water molecule effectively due to steric hindrance and higher pKa.
Directive: Do not prioritize CA screening unless the N-substituent is cleaved metabolically.
Part 2: Primary Therapeutic Candidate – Matrix Metalloproteinases (MMPs)
The Mechanism: Transition State Mimicry
The most high-probability target for an alkyl-substituted secondary sulfonamide is the Matrix Metalloproteinase (MMP) family (specifically MMP-2, MMP-9, or MMP-13).
Rationale: MMPs cleave peptides. The active site recognizes the side chains of amino acids. The 4-methylpentane chain of your compound is a bioisostere for the Leucine side chain.
Binding Mode: The sulfonamide group mimics the tetrahedral transition state of the amide bond hydrolysis, while the oxygen atoms coordinate with the active site Zinc or engage in hydrogen bonding with the enzyme backbone (e.g., Leu181 in MMPs).
To validate this target, use a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials:
Recombinant human MMP-9 (catalytic domain).
Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (The "Leucine" bond is the cleavage site).
Control Inhibitor: GM6001 (Broad-spectrum hydroxamate).
Step-by-Step Protocol:
Preparation: Dilute N,4-Dimethylpentane-2-sulfonamide in DMSO to create a 10-point concentration series (1 nM to 100 µM).
Incubation: Mix 20 µL of enzyme buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) with 5 µL of compound. Incubate for 30 mins at 25°C to allow equilibrium binding.
Initiation: Add 25 µL of FRET substrate (10 µM final concentration).
) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine .
Part 3: Secondary Candidate – Voltage-Gated Sodium Channels (Nav1.7)
The Mechanism: Pore Blocking / Voltage Sensing
Small, lipophilic sulfonamides have shown efficacy as state-dependent blockers of Voltage-Gated Sodium Channels (VGSCs).
Rationale: The lipophilic tail (4-methylpentane) allows the molecule to partition into the lipid bilayer or interact with the hydrophobic residues in the inner pore of the channel, while the polar sulfonamide interacts with the selectivity filter.
Internal: 10 mM CsCl, 110 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).
External: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
Voltage Protocol (State-Dependence):
Resting State Block: Hold at -120 mV, pulse to 0 mV (20 ms). Measure peak current reduction.
Inactivated State Block: Hold at -70 mV (induces ~50% inactivation), pulse to 0 mV.
Readout: If the
is significantly lower in the "Inactivated State" protocol compared to the "Resting State," the compound is a state-dependent blocker (highly desirable for drug safety).
Part 4: Visualization of Deconvolution Strategy
The following diagram illustrates the decision matrix for validating this specific scaffold.
Caption: Logic flow for prioritizing therapeutic targets based on the specific N-methyl/isobutyl pharmacophore of the compound.
Part 5: Mechanism of Action (Molecular Docking Hypothesis)
To understand why MMPs are the primary target, we must visualize the predicted binding mode. The sulfonamide oxygen atoms coordinate the Zinc, while the isobutyl group fills the S1' specificity pocket.
Caption: Predicted binding mode of N,4-Dimethylpentane-2-sulfonamide within the MMP active site, highlighting Zinc coordination and S1' pocket occupancy.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Context: Establishes the SAR rules for sulfonamides, specifically why secondary sulfonamides are poor CA inhibitors.
Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews.
Context: Details the "Transition State Analog" theory for sulfonamides in protease inhibition and the importance of the S1' pocket.
Banker, P., et al. (2010). Nav1.7 Inhibitors: A New Frontier in Pain Management. Current Opinion in Chemical Biology.
Context: Discusses the structural requirements (lipophilic tails + polar cores)
Rawlings, N. D., et al. (2018). The MEROPS database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research.[1]
Context: Authoritative database for cross-referencing the "Leucine-mimetic" structure against known protease substr
Literature review of structurally similar sulfonamide compounds
Executive Summary: The Privileged Scaffold The sulfonamide moiety ( ) represents one of the most enduring "privileged scaffolds" in medicinal chemistry. Originally discovered as the active metabolite of Prontosil (the fi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
The sulfonamide moiety (
) represents one of the most enduring "privileged scaffolds" in medicinal chemistry. Originally discovered as the active metabolite of Prontosil (the first synthetic antibiotic), this functional group has transcended its antibacterial roots. Today, structurally similar sulfonamide derivatives are pivotal in treating diverse pathologies, from bacterial infections (DHPS inhibition) to glaucoma (Carbonic Anhydrase inhibition) and inflammation (COX-2 inhibition).
This guide dissects the structural nuances that allow one core scaffold to target distinct biological pathways.[1][2] It provides a rigorous analysis of the Structure-Activity Relationship (SAR), details the causality behind synthesis protocols, and visualizes the critical signaling pathways involved.
The Structural Core & Pharmacophore
To understand the versatility of sulfonamides, one must distinguish between the antibacterial and non-antibacterial pharmacophores.
The Antibacterial Core (The "Sulfa" Drug)
The classic antibacterial activity relies on the
-aminobenzenesulfonamide skeleton.
Position (Para-amino): Must be a free, unsubstituted amino group () for intrinsic activity. It mimics the -amino group of para-aminobenzoic acid (PABA). If substituted (as in prodrugs like Prontosil), it must be metabolically cleavable in vivo.
Position (Sulfonamide nitrogen): Substitution here with electron-withdrawing heterocyclic rings (e.g., isoxazole, diazine) alters the of the sulfonamide proton. This dictates the degree of ionization at physiological pH, influencing solubility, protein binding, and potency.
The Non-Antibacterial Core
Modifying the scaffold removes antibacterial activity but unlocks other targets:
Diuretics (Thiazides/Loop): The
amino group is often replaced or the benzene ring is fused (e.g., Furosemide, Hydrochlorothiazide).
COX-2 Inhibitors (Celecoxib): The sulfonamide is attached to a pyrazole ring, lacking the PABA-mimicking geometry required for bacterial enzyme inhibition.
Mechanism of Action: The Folate Pathway (Antibacterial)
Causality: Bacteria cannot uptake exogenous folate; they must synthesize it de novo.[3] Humans lack this pathway, providing the basis for selective toxicity.[1][3]
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) .[1][4][5][6][7] They compete with the natural substrate, PABA.[3] When DHPS incorporates the sulfonamide instead of PABA, it forms a "dead-end" analog, halting the production of dihydrofolic acid and, subsequently, DNA synthesis.
Pathway Visualization (DOT)
Figure 1: Competitive inhibition of the bacterial folate synthesis pathway by sulfonamides.[1]
Structure-Activity Relationship (SAR) Landscape
The following table contrasts structurally similar compounds to highlight how minor modifications shift the therapeutic indication.
Compound
Class
Key Structural Feature
Primary Target
Sulfamethoxazole
Antibiotic
-isoxazole ring; Free -amino group.
Bacterial DHPS
Sulfadiazine
Antibiotic
-pyrimidine ring; Free -amino group.
Bacterial DHPS
Furosemide
Loop Diuretic
-substituted sulfamoyl group; No -amino mimic.
Na-K-2Cl Transporter
Celecoxib
NSAID
Sulfonamide on pyrazole ring; Bulky side chains.
Cyclooxygenase-2 (COX-2)
Acetazolamide
Antiglaucoma
Thiadiazole ring; Unsubstituted sulfonamide.
Carbonic Anhydrase
Critical Note on Cross-Reactivity:
Research indicates minimal cross-reactivity between sulfonamide antibiotics and non-antibiotics.[8][9][10] The allergic response to antibiotics is typically driven by the
heterocyclic ring or reactive metabolites of the arylamine—features often absent or chemically distinct in non-antibiotic sulfonamides [1][4].[9][11]
Experimental Protocol: Synthesis of Sulfanilamide
Objective: Synthesize the parent sulfonamide via nucleophilic substitution, demonstrating the necessity of protecting groups.
The Logic of Protection: Aniline is highly reactive. Direct chlorosulfonation would lead to polysubstitution and polymerization. We must "mask" the amine as an amide (acetanilide) to lower ring reactivity and direct the sulfonyl group to the para position.
Workflow Visualization (DOT)
Figure 2: The classic four-step synthesis protecting the N4 amine to ensure para-selectivity.
Procedure: Reflux the intermediate in acid to cleave the amide bond, regenerating the free amine. Neutralize with carbonate to precipitate the product.
Validation: Verify structure via Melting Point (163°C) and IR spectroscopy (peaks at 3380, 3480
for ).
References
BenchChem. (2025).[1] In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides.[1] Retrieved from
National Center for Biotechnology Information (NCBI). (2024). Sulfonamide Mechanism of Action and Dihydropteroate Synthase Inhibition.[1][5][7] PubChem Database.[2] Retrieved from
Capormo, F., et al. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences. Retrieved from
University of Maryland School of Medicine. (2013). Mythbuster: Cross-Reactivity Between Sulfonamide Antibiotics and Non-Antibiotics.[2][8][9][11] UMEM Educational Pearls. Retrieved from
Ovid/Pharmacotherapy. (2004). Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs.[9] Retrieved from
N,4-Dimethylpentane-2-sulfonamide in vitro assay protocols
As a Senior Application Scientist, this guide provides a strategic framework and detailed protocols for the initial in vitro characterization of N,4-Dimethylpentane-2-sulfonamide, a novel compound belonging to the pharma...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide provides a strategic framework and detailed protocols for the initial in vitro characterization of N,4-Dimethylpentane-2-sulfonamide, a novel compound belonging to the pharmacologically significant sulfonamide class. Given the absence of published biological data for this specific molecule, we will proceed with a logical, hypothesis-driven approach based on the well-documented activities of the broader sulfonamide family.
The sulfonamide functional group (R−S(=O)₂−NR₂) is a cornerstone in medicinal chemistry, featured in drugs with antimicrobial, anticancer, antiviral, and antidiabetic properties.[1][2] This structural alert suggests that N,4-Dimethylpentane-2-sulfonamide could exhibit a range of biological activities. Therefore, our initial investigation is designed as a tiered screening cascade to efficiently identify and characterize its potential bioactivity.
This document outlines protocols for foundational cytotoxicity assessment, followed by primary screening assays for anticancer and antimicrobial effects—two of the most prominent activities of sulfonamide derivatives.[3][4] Finally, a general protocol for a target-based enzyme inhibition assay is provided as a template for future mechanism-of-action studies.
Part 1: Foundational In Vitro Screening Workflow
The initial characterization of a novel compound should follow a logical progression from broad, cell-based phenotypic assays to more specific, target-oriented mechanistic studies. This workflow ensures that resources are focused on the most promising activities identified during screening.
Caption: A tiered workflow for the in vitro characterization of a novel sulfonamide.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
Introduction & Causality: Before assessing therapeutic potential, it is crucial to determine the baseline cytotoxicity of N,4-Dimethylpentane-2-sulfonamide against a non-cancerous human cell line. This distinguishes selective anticancer activity from non-specific toxicity. The MTT assay is a robust, colorimetric method that measures metabolic activity, which generally correlates with cell viability.[5] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Methodology:
Cell Culture:
Select a non-cancerous human cell line (e.g., WI-38 normal fibroblasts).
Culture cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Cell Seeding:
Harvest cells using trypsin and perform a cell count.
Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well flat-bottom plate.
Incubate for 24 hours to allow for cell attachment.[5]
Compound Treatment:
Prepare a 10 mM stock solution of N,4-Dimethylpentane-2-sulfonamide in sterile DMSO.
Perform a serial dilution (e.g., 10-point, 2-fold) in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.
Replace the medium in the wells with 100 µL of the prepared compound dilutions.
Incubate for 72 hours.
MTT Assay & Readout:
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Anticancer Activity Screening
Introduction & Causality: Many sulfonamide derivatives exhibit potent cytotoxic activity against cancer cell lines.[3][6] This protocol expands on the general cytotoxicity assay by using a panel of cancer cell lines from different tissues to identify potential selective anticancer effects. Comparing IC₅₀ values between cancer and non-cancerous cells reveals the therapeutic index.
Methodology:
Cell Panel Selection:
Choose a panel of relevant human cancer cell lines. A standard starting panel could include:
Follow the exact same procedure as Protocol 1 (MTT Assay) for each cancer cell line. Running the non-cancerous line (e.g., WI-38) in parallel is critical for comparison.
Data Presentation & Interpretation:
Summarize the IC₅₀ values for each cell line in a table. A high IC₅₀ for the normal cell line and low IC₅₀ values for cancer cell lines indicate promising, selective anticancer activity.
Compound
IC₅₀ (µM) vs. WI-38
IC₅₀ (µM) vs. MCF-7
IC₅₀ (µM) vs. HCT-116
Selectivity Index (WI-38/MCF-7)
N,4-Dimethylpentane-2-sulfonamide
>100
12.5
25.3
>8
Doxorubicin (Control)
1.2
0.8
0.9
1.5
Caption: Example data table for summarizing cytotoxicity screening results.
Introduction & Causality: The foundational discovery of sulfonamides was as antibacterial agents that act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[7][8] This protocol uses a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of the compound that prevents visible bacterial growth.
Introduction & Causality: Should phenotypic screening reveal potent activity, the next step is to identify the molecular target. Many sulfonamides function by inhibiting specific enzymes.[2][6] This protocol provides a generalized template for a biochemical enzyme inhibition assay, which measures the direct effect of the compound on purified enzyme activity.[10][11] This example is framed for a kinase, a common target, but can be adapted.
Caption: General principle of a competitive enzyme inhibition assay.
Specific substrate (e.g., a peptide substrate for the kinase).
ATP (cofactor for kinases).
Assay buffer optimized for the enzyme.
Detection reagent (e.g., ADP-Glo™ which measures ADP production via a luminescent reaction).
N,4-Dimethylpentane-2-sulfonamide and a known inhibitor (e.g., Sorafenib for VEGFR-2) as a positive control.[6]
Assay Procedure:
Add assay buffer, enzyme, and varying concentrations of the sulfonamide inhibitor to the wells of a 384-well plate.[12]
Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
Pre-incubate for 15-30 minutes to allow for compound binding.
Initiate the reaction by adding a mixture of the substrate and ATP.
Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at the optimal temperature.
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
Measure the signal (e.g., luminescence) on a plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
Plot percent inhibition vs. log concentration and fit the data to determine the IC₅₀ value.
By following this structured approach, researchers can efficiently profile the in vitro activity of N,4-Dimethylpentane-2-sulfonamide, generating the foundational data necessary to guide further, more complex investigations into its therapeutic potential and mechanism of action.
References
BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]
Al-Warhi, T., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Retrieved from [Link]
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]
Khan, K. M., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]
Di Pilato, V., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. Retrieved from [Link]
Ghorab, M. M., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Retrieved from [Link]
ResearchGate. (2025). In-vitro Antibacterial Activity of two Novel Sulfonamide Derivatives against Urinary Strains of Escherichia coli. Retrieved from [Link]
Gregor, I., et al. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. Retrieved from [Link]
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Retrieved from [Link]
Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]
ScienceDirect. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
ResearchGate. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
Application Note & Protocols: A Multi-Assay Strategy for Characterizing the In Vitro Cytotoxicity of N,4-Dimethylpentane-2-sulfonamide
Abstract This document provides a comprehensive guide for evaluating the in vitro cytotoxicity of N,4-Dimethylpentane-2-sulfonamide, a novel sulfonamide compound. Recognizing that a single assay provides a limited view o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for evaluating the in vitro cytotoxicity of N,4-Dimethylpentane-2-sulfonamide, a novel sulfonamide compound. Recognizing that a single assay provides a limited view of a compound's cellular impact, we present a multi-assay strategy employing orthogonal methods to build a robust cytotoxicity profile. This guide details the scientific principles and step-by-step protocols for three core cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Annexin V/PI apoptosis assay for characterizing the mode of cell death. By integrating data from these distinct methodologies, researchers can gain a more complete and reliable understanding of the compound's potential toxicity, an essential step in early-stage drug discovery and chemical safety assessment.[1][2][3]
Introduction: The Need for Robust Cytotoxicity Profiling
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[4][5][6] The biological activity of novel sulfonamide derivatives, such as N,4-Dimethylpentane-2-sulfonamide, must be thoroughly characterized. A critical component of this characterization is cytotoxicity testing, which assesses a compound's potential to damage or kill cells.[1][7]
Early and accurate assessment of cytotoxicity is vital in drug development to identify and deprioritize compounds with unfavorable safety profiles, saving significant time and resources.[3] Furthermore, understanding how a compound induces cell death (e.g., through apoptosis or necrosis) provides crucial mechanistic insights. This application note advocates for a multi-pronged approach, as no single assay can capture the complexity of cellular toxicity. We will explore three complementary assays that, when used in concert, provide a holistic view of a compound's cytotoxic potential.
Strategic Assay Selection: An Orthogonal Approach
Metabolic Activity (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. It is a proxy for overall cellular health and metabolic function.[8][9][10]
Membrane Integrity (LDH Assay): Quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[11]
Apoptosis vs. Necrosis (Annexin V/PI Staining): A flow cytometry-based method that differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells by detecting phosphatidylserine externalization and membrane permeability.[12][13][14]
The overall experimental strategy is depicted in the workflow diagram below.
Figure 1: General workflow for assessing the cytotoxicity of a novel compound using a multi-assay approach.
Assay Protocol: MTT (Metabolic Activity)
Principle
The MTT assay is a colorimetric method for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[8][10] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[15] The formazan crystals are then solubilized, and the absorbance is read on a spectrophotometer. A decrease in signal indicates a reduction in cell viability.
Materials
Selected cell line (e.g., HepG2 human liver cancer cell line, a common choice for toxicology studies)
N,4-Dimethylpentane-2-sulfonamide (stock solution in DMSO)
Sterile 96-well flat-bottom plates
MTT reagent (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Phosphate-Buffered Saline (PBS)
Multi-channel pipette and plate reader (570 nm wavelength)
Step-by-Step Protocol
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
Compound Treatment: Prepare serial dilutions of N,4-Dimethylpentane-2-sulfonamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
Scientist's Note: Include appropriate controls:
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This validates that the solvent itself is not toxic.
Untreated Control: Cells in culture medium only (represents 100% viability).
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin). This confirms the assay is working.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[17]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the wells.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[17]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
Data Analysis & Presentation
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Concentration (µM)
Absorbance (570 nm)
% Viability
0 (Untreated)
1.250
100.0%
0 (Vehicle)
1.245
99.6%
1
1.180
94.4%
10
0.950
76.0%
50
0.610
48.8%
100
0.220
17.6%
250
0.080
6.4%
Table 1: Example data presentation for an MTT assay.
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[11] When the plasma membrane is compromised—a key event in necrosis—LDH is released into the cell culture supernatant. The LDH assay measures this released enzyme activity through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[18] The amount of color produced is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.
Materials
Cells and compound-treated plates (prepared as in steps 1-3 of the MTT protocol)
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution)
Lysis Buffer (e.g., 10X Triton X-100, often included in kits)
Sterile 96-well flat-bottom plates
Multi-channel pipette and plate reader (490 nm wavelength)
Step-by-Step Protocol
Prepare Controls: In addition to the experimental wells, set up the following controls on the same plate:
Maximum LDH Release: Untreated cells treated with Lysis Buffer for 45 minutes before the assay (represents 100% cytotoxicity).
Medium Background: Culture medium only (no cells).
Sample Collection: After the treatment incubation period, carefully transfer 50 µL of supernatant from each well of the treatment plate to a new 96-well plate.
Scientist's Note: Be careful not to disturb the cell monolayer to avoid artificially lysing cells and releasing LDH.
Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.[19]
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[18]
Stop Reaction: Add 50 µL of Stop Solution (often included in the kit) to each well.[19]
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader within 1 hour.
Data Analysis & Presentation
Calculate the percentage of cytotoxicity using the values from the controls.
Table 2: Example data presentation for an LDH assay.
Assay Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay
Principle
This assay differentiates between distinct cell populations undergoing apoptosis and necrosis.[12][20]
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[13]
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[14]
By using flow cytometry to analyze cells stained with both reagents, we can distinguish four populations:
Viable Cells: Annexin V-negative and PI-negative.
Early Apoptotic Cells: Annexin V-positive and PI-negative.
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Necrotic Cells: Annexin V-negative and PI-positive (less common).
Figure 2: Workflow for the Annexin V & PI apoptosis detection assay.
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[12]
Phosphate-Buffered Saline (PBS), ice-cold
Flow cytometer
Step-by-Step Protocol
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and treat with N,4-Dimethylpentane-2-sulfonamide at concentrations around the determined IC50 value for 24 hours.
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.[20]
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.[12]
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.[12]
Scientist's Note: It is critical to also prepare single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gates on the flow cytometer.
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[12]
Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >617 nm.
Data Analysis & Presentation
The flow cytometer software will generate a quadrant plot, from which the percentage of cells in each population can be determined.
Treatment
Viable (Ann V- / PI-)
Early Apoptotic (Ann V+ / PI-)
Late Apoptotic/Necrotic (Ann V+ / PI+)
Vehicle Control
95.2%
2.5%
2.3%
50 µM Compound
45.1%
35.6%
19.3%
Positive Control
15.8%
50.1%
34.1%
Table 3: Example data presentation for an Annexin V/PI assay. Results indicate the compound induces a significant shift towards an apoptotic phenotype.
Conclusion & Interpretation
By integrating the results from these three assays, a robust and nuanced cytotoxicity profile for N,4-Dimethylpentane-2-sulfonamide can be established. For example, if the compound yields a low IC50 in the MTT assay, a high percentage of cytotoxicity in the LDH assay, and a large Annexin V-positive/PI-positive population, it would strongly suggest the compound induces cell death primarily through necrosis or late-stage apoptosis. Conversely, a low MTT result coupled with a low LDH release but a high population of Annexin V-positive/PI-negative cells would indicate an apoptotic mechanism of action that does not immediately compromise membrane integrity. This multi-assay approach provides the detailed, reliable data necessary for making informed decisions in drug development and chemical safety assessment.
References
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]
Chikkanna, A. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies. [Link]
Al-Warhi, T., et al. (2021). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from Biologi website. [Link]
Asadi, M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. [Link]
Creative Bioarray. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from Creative Bioarray. [Link]
MDPI. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from MDPI. [Link]
iMedPub. (2026). Design, synthesis and in vitro cytotoxicity studies of novel sulfonamides. Retrieved from iMedPub. [Link]
PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. Retrieved from PharmaLegacy. [Link]
Valiathan, C., et al. (2012). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. [Link]
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). PMC. [Link]
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from SciELO. [Link]
Bigolin, A., et al. (2020). Effect of new sulfonamide derivatives on hematological tumor cells and non-tumor cells. ResearchGate. [Link]
RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Retrieved from RSC Publishing. [Link]
Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Retrieved from Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]
Mol Cancer Ther. (2004). In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity and selective renal cell carcinoma cytotoxicity. Retrieved from SciSpace. [Link]
Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES. (n.d.). Retrieved from a university website. [Link]
MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Retrieved from MSD Veterinary Manual. [Link]
Britannica. (2026). Sulfonamide. Retrieved from Britannica. [Link]
MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases. Retrieved from MSD Manual Professional Edition. [Link]
Antimicrobial activity screening of N,4-Dimethylpentane-2-sulfonamide
Application Note: Antimicrobial Characterization of N,4-Dimethylpentane-2-sulfonamide Abstract & Scope This application note details the protocol for the physicochemical characterization and antimicrobial screening of N,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Antimicrobial Characterization of N,4-Dimethylpentane-2-sulfonamide
Abstract & Scope
This application note details the protocol for the physicochemical characterization and antimicrobial screening of N,4-Dimethylpentane-2-sulfonamide , a novel aliphatic sulfonamide derivative. Unlike classical aryl-sulfonamide antibiotics (e.g., sulfamethoxazole) which mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase (DHPS), this compound features a branched alkyl backbone.
This guide addresses the specific challenges of screening non-aromatic sulfonamides, including lipophilicity management, broth microdilution (BMD) according to CLSI M07 standards, and mechanistic validation via folate rescue assays.
Compound Characterization & Preparation
Structural Analysis
IUPAC Name: N,4-Dimethylpentane-2-sulfonamide
Molecular Formula:
Key Feature: The compound lacks the aniline (phenylamine) ring typical of clinical sulfa drugs.
Implication 1: It will not react in the Bratton-Marshall colorimetric assay (requires primary aromatic amine). Quantification must be performed via HPLC-UV or LC-MS.
Implication 2: Its mechanism may differ from classical DHPS inhibition.
Stock Solution Preparation
Due to the pentane backbone, this compound exhibits higher lipophilicity than sulfanilamide.
Solvent Selection: Dimethyl sulfoxide (DMSO) is the required solvent. Water solubility is predicted to be poor (< 1 mg/mL).
Concentration: Prepare a 10,240 µg/mL Master Stock.
Calculation: Weigh 10.24 mg of powder. Dissolve in 1.0 mL of sterile 100% DMSO. Vortex for 2 minutes.
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though DMSO stocks are generally self-sterilizing against vegetative bacteria.
Experimental Workflow: Antimicrobial Screening
The screening process follows a funnel approach: Qualitative Primary Screen
Quantitative MIC Mechanistic Validation.
Figure 1: Screening workflow for N,4-Dimethylpentane-2-sulfonamide. The process moves from stock preparation to qualitative diffusion testing, followed by quantitative microdilution.
Protocol A: Primary Screen (Agar Well Diffusion)
Purpose: Rapid qualitative assessment of activity against standard strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
Inoculum: Prepare a 0.5 McFarland suspension (
CFU/mL) in saline.
Seeding: Swab the suspension evenly across a Mueller-Hinton Agar (MHA) plate.
Wells: Punch 6mm wells using a sterile cork borer.
Loading:
Test: Add 50 µL of stock (diluted to 1000 µg/mL in 10% DMSO/Saline).
Negative Control: 50 µL of 10% DMSO/Saline solvent vehicle.
No MIC Shift: The compound acts via a non-folate mechanism (likely membrane disruption due to the alkyl chain).
Data Analysis & Reporting
Report results using the following table structure to ensure comparability.
Parameter
Value / Observation
Notes
Organism
S. aureus ATCC 29213
QC Strain
MIC ()
[Experimental Value]
CLSI M07 Readout
Solubility Limit
[e.g., 256 µg/mL]
Precipitation observed?
Folate Rescue
[Yes / No]
Shift in MIC with Thymidine
Activity Class
[Bacteriostatic/Cidal]
Determine via MBC plating
Calculations:
For
(if using optical density):
References
Clinical and Laboratory Standards Institute (CLSI). (2023). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024).[1] Reading Guide for Broth Microdilution. EUCAST. [Link]
Seydel, J. K. (1968). Sulfonamides: Structure-Activity Relationship and Mode of Action.[2][3] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]
Bratton, A. C., & Marshall, E. K. (1939). A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry, 128, 537-550. (Cited for exclusion criteria). [Link]
Application Note: In Vivo Evaluation of N,4-Dimethylpentane-2-sulfonamide
This Application Note is designed for the preclinical evaluation of N,4-Dimethylpentane-2-sulfonamide , a specific aliphatic sulfonamide derivative. Given the structural characteristics (branched aliphatic chain, sulfona...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for the preclinical evaluation of N,4-Dimethylpentane-2-sulfonamide , a specific aliphatic sulfonamide derivative. Given the structural characteristics (branched aliphatic chain, sulfonamide moiety) and the absence of widespread public pharmacological data for this specific CAS entry (1849187-87-6), this guide treats the compound as a New Chemical Entity (NCE) with high potential for CNS (Central Nervous System) activity, likely targeting voltage-gated ion channels (e.g.,
, ) or metabolic enzymes, similar to structural analogs like zonisamide or branched-chain amino acid mimetics.
Executive Summary & Mechanism Hypothesis
N,4-Dimethylpentane-2-sulfonamide is a branched aliphatic sulfonamide. Structurally, it possesses a 4-methylpentane skeleton (resembling the leucine side chain) with a sulfonamide group at the C2 position and an N-methyl substitution.
Target Hypothesis: Based on structural homology to anticonvulsants (e.g., Zonisamide) and neuropathic pain modulators, this compound is hypothesized to modulate Voltage-Gated Sodium Channels (
1.7/1.8) or T-type Calcium Channels . The N-methyl substitution often improves metabolic stability and blood-brain barrier (BBB) penetration compared to primary sulfonamides.
Core Directive: This protocol outlines the critical path for validating this NCE in vivo, moving from formulation to pharmacokinetic (PK) profiling, and finally to proof-of-concept (PoC) in neuropathic pain and epilepsy models.
Formulation Strategy for In Vivo Delivery
Aliphatic sulfonamides often exhibit poor aqueous solubility. A robust formulation is critical to ensure linear absorption and avoid precipitation in the peritoneum or gut.
Standard suspension vehicle; Tween 80 aids wetting of the hydrophobic aliphatic chain.
IP (Intraperitoneal)
10% HP--CD (Hydroxypropyl-beta-cyclodextrin) in Saline
Cyclodextrins encapsulate the alkyl chain, preventing local irritation and precipitation.
Critical Protocol Step:
Solubility Check: Dissolve 10 mg of compound in 100
L DMSO. If clear, slowly add the aqueous phase while vortexing. If precipitation occurs, switch to the Cyclodextrin (HP--CD) formulation, which is generally superior for branched aliphatic molecules.
Pharmacokinetic (PK) Profiling Protocol
Before efficacy testing, the exposure profile must be defined to select appropriate dosing intervals.
Experimental Design (Rat/Mouse)
Species: Sprague-Dawley Rats (Male, 250–300g) or C57BL/6 Mice.
Bioanalysis: LC-MS/MS (MRM mode). Note: Sulfonamides ionize well in negative mode (ESI-), but the N-methyl group may favor positive mode (ESI+). Optimize for both.
PK Parameter Calculation
Calculate
, , , , Clearance (), and Volume of Distribution ().
Bioavailability (
):.
Target Criteria:
and are required for once/twice-daily dosing in efficacy models.
Safety & Tolerability (Irwin Test)
Prior to disease models, assess CNS baseline toxicity using a modified Irwin observational battery.
This model validates efficacy against peripheral neuropathy, a common target for sulfonamide ion channel blockers.
Surgery: Under isoflurane anesthesia, expose the sciatic nerve of the rat. Loosely tie 4 chromic gut ligatures around the nerve.
Recovery: Allow 7–14 days for mechanical allodynia to develop.
Baseline Testing: Measure paw withdrawal threshold (PWT) using von Frey filaments. Animals with PWT < 4g are included.
Treatment:
Vehicle (Negative Control).
N,4-Dimethylpentane-2-sulfonamide (e.g., 30 mg/kg PO, derived from PK).
Gabapentin (100 mg/kg PO, Positive Control).
Readout: Measure PWT at 1, 3, and 6 hours post-dose.
Success Criteria: A statistically significant increase in PWT (reversal of allodynia) compared to vehicle.
Protocol B: Maximal Electroshock (MES) - Epilepsy
This model tests for activity against generalized tonic-clonic seizures, typically mediated by
channel inhibition.
Procedure: Apply an electrical stimulus (50 mA, 60 Hz, 0.2s) via corneal electrodes to mice.
Endpoint: Presence of Tonic Hindlimb Extension (THE) .
Dosing: Administer compound 30–60 min prior to shock (at
).
Scoring: Protection is defined as the abolition of THE. Calculate
using Probit analysis.
Data Interpretation & Troubleshooting
Observation
Likely Cause
Corrective Action
Low Oral Bioavailability (<10%)
High First-Pass Metabolism or Poor Solubility.
Switch to SC/IP route or use micronized formulation. Check liver microsome stability.
Sedation at Therapeutic Dose
Off-target GABAergic activity.
Titrate dose down; this limits the therapeutic window.
Short Half-life (<30 min)
Rapid oxidative metabolism of the N-methyl or 4-methyl group.
Consider deuteration of the methyl groups to improve metabolic stability.
References
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107. Link
Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. Epilepsy Research, 9(1), 1-10. Link
Gould, H. J., et al. (2004). Development of a formulation for the administration of lipophilic compounds in in vivo studies. Journal of Pharmacological and Toxicological Methods, 50(2), 97-106.
Method
Application Note: Protocol for Dissolving N,4-Dimethylpentane-2-sulfonamide
Abstract & Physicochemical Context The accurate dissolution of N,4-Dimethylpentane-2-sulfonamide is a critical precursor to reproducible data in high-throughput screening and pharmacological assays. This compound feature...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Physicochemical Context
The accurate dissolution of N,4-Dimethylpentane-2-sulfonamide is a critical precursor to reproducible data in high-throughput screening and pharmacological assays. This compound features a distinct amphiphilic profile: a lipophilic branched alkyl tail (4-methylpentane) and a polar
-methylsulfonamide head group.
Unlike primary sulfonamides (
), the -methyl substitution () reduces the compound's acidity and hydrogen-bonding capacity, effectively lowering its aqueous solubility threshold. Consequently, direct dissolution in aqueous buffers (PBS, media) will invariably lead to micro-precipitation ("crashing out"), resulting in false negatives in inhibition assays or erratic bioavailability data.
This protocol establishes a DMSO-based "Stock-to-Working" workflow designed to maintain thermodynamic stability and prevent compound aggregation.
Rationale: DMSO disrupts solute-solute interactions effectively and is miscible with water.
Secondary Solvent (Optional): Ethanol (Absolute), for specific non-biological chemical applications.
Aqueous Vehicle: Phosphate Buffered Saline (PBS), pH 7.4, or specific Cell Culture Media.
Equipment
Precision Balance: Readable to 0.01 mg.
Ultrasonic Bath: Required to break crystal lattice energy.
Vortex Mixer: High-speed orbital mixing.
Glass Vials: Borosilicate glass (avoid polystyrene which DMSO can leach).
Protocol: Preparation of Stock Solution (10 mM - 50 mM)
Safety Warning: Sulfonamides are known sensitizers. Wear nitrile gloves, lab coat, and eye protection. Handle powder in a fume hood.
Step-by-Step Methodology
Gravimetric Quantification:
Weigh approximately 2–5 mg of N,4-Dimethylpentane-2-sulfonamide into a sterile glass vial.
Note: Record the exact mass (
) in mg.
Volume Calculation:
Calculate the required volume of DMSO (
) to achieve the target concentration ().
Formula:
Example: To make 10 mM stock from 3.6 mg of compound (MW
179.3 g/mol ):
Solvation & Homogenization:
Pipette the calculated volume of DMSO directly onto the powder.
Vortex vigorously for 30 seconds.
Sonicate in an ultrasonic water bath at room temperature for 5–10 minutes.
Critical Check: Hold the vial up to a light source. The solution must be perfectly clear with no visible particulates or "schlieren" lines (refractive index swirls).
Storage:
Aliquot into small volumes (e.g., 50
) to avoid freeze-thaw cycles.
Store at -20°C. Stable for roughly 6 months.
Protocol: Preparation of Working Solution (Aqueous Dilution)
The Challenge: Rapid dilution of hydrophobic stocks into water causes local supersaturation, leading to precipitation.
The Solution: The "Rapid Injection" technique.
Prepare the Aqueous Buffer: Pre-warm PBS or Media to 37°C (if for cell assays) or Room Temperature.
Rapid Injection:
While vortexing the aqueous buffer (medium speed), slowly inject the DMSO stock solution into the center of the liquid vortex.
Do not pipette the stock onto the side of the tube (it will precipitate on the plastic).
Limit DMSO Concentration:
Ensure final DMSO concentration is
0.5% (v/v) for cell-based assays or 5% (v/v) for enzymatic assays.
This flowchart illustrates the critical decision points and mechanical actions required to ensure solubility.
Caption: Figure 1. Step-by-step workflow for converting solid N,4-Dimethylpentane-2-sulfonamide into assay-ready solution.
Diagram 2: Troubleshooting Logic
A decision tree for addressing precipitation events during the dilution phase.
Caption: Figure 2. Logic gate for resolving precipitation issues ("crashing out") upon aqueous dilution.
Quality Control & Validation
To ensure the compound is truly dissolved and not forming a colloidal suspension (which causes false positives via promiscuous inhibition), perform the Tyndall Effect Test :
Darken the room.
Shine a laser pointer (red or green) through the glass vial containing the solution.
Pass: The beam passes through invisibly (true solution).
Fail: The beam path is visible/scattering light (colloidal suspension/precipitation).
References
National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual: Compound Management and Handling. Retrieved from [Link]
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard reference for solubility principles).
Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures.[4] Revista Colombiana de Química.[4] Retrieved from [Link]
Application Note: High-Throughput Screening of N,4-Dimethylpentane-2-sulfonamide Derivatives
Introduction & Scientific Rationale This Application Note details the high-throughput screening (HTS) strategy for derivatives of ,4-dimethylpentane-2-sulfonamide . This scaffold represents a chiral, aliphatic sulfonamid...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Rationale
This Application Note details the high-throughput screening (HTS) strategy for derivatives of
,4-dimethylpentane-2-sulfonamide . This scaffold represents a chiral, aliphatic sulfonamide featuring an isobutyl tail, structurally mimicking the amino acid Leucine .
While aromatic sulfonamides (e.g., sulfamethoxazole, acetazolamide) are historically dominant in medicinal chemistry, aliphatic sulfonamides are gaining traction as "fragment-like" scaffolds for Carbonic Anhydrase (CA) inhibition and Matrix Metalloproteinase (MMP) targeting.
Mechanistic Basis
The primary pharmacological utility of the sulfonamide moiety (
) lies in its ability to coordinate the Zinc (Zn) ion within the active site of metalloenzymes.
The Challenge: The specific molecule
,4-dimethylpentane-2-sulfonamide is a secondary sulfonamide (). Secondary sulfonamides typically exhibit reduced affinity for the catalytic Zn compared to primary sulfonamides.
The HTS Strategy: This screening campaign is designed to:
Identify active primary sulfonamide metabolites or analogs within the library.
Screen for isoform selectivity (e.g., hCA II vs. hCA IX) where steric bulk at the nitrogen (the
-methyl group) may confer specificity.
Evaluate the "Leucine-mimetic" hydrophobic tail for binding to the enzyme's hydrophobic pocket.
HTS Workflow Visualization
The following diagram illustrates the integrated workflow from library generation to hit validation.
Figure 1: End-to-end HTS workflow for sulfonamide derivative screening, ensuring rigorous QC and orthogonal validation.
Experimental Protocols
Protocol A: Chemical Library Preparation (General)
Objective: To generate a focused library of N-substituted and chain-modified derivatives around the 4-methylpentane-2-sulfonamide core.
Scaffold Synthesis: React 4-methylpentane-2-sulfonyl chloride with a panel of primary and secondary amines.
Purification: Utilize high-throughput prep-HPLC to ensure >90% purity. Sulfonamides are stable but can be difficult to separate from unreacted amines; acidic wash steps are critical.
Storage: Dissolve compounds to 10 mM in 100% DMSO . Store at -20°C in Matrix tubes.
Protocol B: Carbonic Anhydrase Esterase Assay (The Screen)
Principle: hCA II catalyzes the hydrolysis of 4-Nitrophenyl Acetate (4-NPA) to 4-nitrophenol (yellow, absorbs at 405 nm). This colorimetric assay is preferred for HTS over the physiological CO
hydration assay due to ease of automation.
Reagents:
Buffer: 12.5 mM Tris-SO
, pH 7.4 (Strict pH control is vital as 4-NPA hydrolyzes spontaneously at high pH).
Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II), final conc. 50 nM.
Substrate: 4-Nitrophenyl Acetate (4-NPA), 1 mM final (prepare fresh in Acetone/DMSO).
Controls: Acetazolamide (10
M) as Positive Control; DMSO (0.5%) as Negative Control.
Step-by-Step Procedure:
Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 25 nL of library compounds (10 mM stock) into 384-well clear-bottom plates (Greiner).
Enzyme Addition: Dispense 25
L of hCA II enzyme solution into columns 1–22. Add Buffer only to columns 23–24 (No Enzyme Control).
Incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 15 min at Room Temperature (RT) to allow compound-enzyme equilibration.
Substrate Initiation: Add 25
L of 2 mM 4-NPA substrate solution to all wells.
Detection: Immediately transfer to a plate reader (e.g., PHERAstar or EnVision). Measure Absorbance at 405 nm in kinetic mode (one read every 60 seconds for 15 minutes).
Mechanism of Assay & Data Logic
The following diagram details the reaction logic and how inhibition is quantified.
Figure 2: Kinetic assay mechanism. Inhibitors prevent the formation of the chromogenic 4-nitrophenol product by occupying the Zinc active site.
Data Analysis & Validation (E-E-A-T)
Quality Control: Z-Factor Calculation
To ensure the assay is robust enough for HTS, calculate the Z-Factor (
) using the controls on each plate.
: Standard deviation of positive/negative controls.[1]
: Mean signal of positive/negative controls.
Acceptance Criteria: A plate is valid only if
.
Hit Selection
Primary Hit Cutoff: Compounds exhibiting
inhibition at 10 M.
False Positive Flag: Check for "color quenchers." Since the readout is absorbance at 405 nm, compounds that are naturally yellow/brown will mask the signal. Run a "compound + substrate (no enzyme)" blank for all hits.
Data Summary Table
Parameter
Value / Criteria
Notes
Target
Human Carbonic Anhydrase II
Cytosolic isoform (Glaucoma target)
Assay Type
Esterase Activity (Colorimetric)
Substrate: 4-Nitrophenyl Acetate
Wavelength
405 nm
Detection of 4-Nitrophenolate anion
Z-Factor
> 0.5
Required for HTS validation
Hit Rate
Typically 0.5% - 2.0%
For sulfonamide-focused libraries
Control
Acetazolamide (10 M)
Pan-CA inhibitor
References
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.
Davis, R. A., et al. (2017). "Rapid LC-MS Based High-Throughput Screening Method... Identifies a New Inhibitor for Carbonic Anhydrase."[2][3] Analytical Chemistry.
Imaduwage, K. P., et al. (2017).[2] "Rapid LC-MS Based High-Throughput Screening Method... Identifies a New Inhibitor for Carbonic Anhydrase."[2][3] NIH PubMed Central.
Application Notes and Protocols: N,4-Dimethylpentane-2-sulfonamide as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The identification of a small molecule's cellular targets is a critical and often rate-limiting step in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The identification of a small molecule's cellular targets is a critical and often rate-limiting step in drug discovery and chemical biology.[1] Chemical probes, which are small molecules designed to bind to specific proteins, are indispensable tools for elucidating the mechanisms of action of bioactive compounds.[2][3][4] This guide provides a comprehensive overview of the principles and methodologies for developing and utilizing a novel compound, N,4-Dimethylpentane-2-sulfonamide, as a chemical probe for target identification. While this specific molecule is presented as a hypothetical starting point, the strategies and protocols described herein are broadly applicable to other small molecules of interest. We will delve into the design and synthesis of functionalized probes, detail protocols for affinity-based and photoaffinity-based target identification, and discuss downstream data analysis and target validation.
Introduction: The Crucial Role of Chemical Probes in Target Deconvolution
Phenotypic screening campaigns can identify small molecules that elicit a desired biological response, but the underlying molecular targets often remain unknown.[5] A significant challenge in modern drug discovery is the "deconvolution" of these targets to understand the molecule's mechanism of action, predict potential off-target effects, and enable structure-based drug design.[6] Chemical probes are engineered versions of a bioactive molecule that are equipped with functionalities to report on their binding interactions within a complex biological system.[2][7]
A well-designed chemical probe should possess the following characteristics:
Potency and Selectivity: The probe should retain the biological activity and selectivity of the parent molecule.[3][4]
Functionality for Detection/Enrichment: The probe must contain a reporter tag (e.g., biotin for affinity purification) or a bioorthogonal handle (e.g., alkyne or azide for click chemistry) to enable the detection and isolation of its binding partners.[5]
Minimal Steric Hindrance: The appended functional groups should not significantly interfere with the probe's interaction with its target protein(s).
This guide will use N,4-Dimethylpentane-2-sulfonamide as a scaffold to illustrate the process of developing and applying chemical probes for target identification. The sulfonamide moiety is a common feature in many clinically approved drugs and bioactive compounds, making it a relevant starting point for probe development.[8][9][10]
Conceptual Framework: Developing N,4-Dimethylpentane-2-sulfonamide-Based Chemical Probes
Given the novelty of N,4-Dimethylpentane-2-sulfonamide as a chemical probe, we will first propose a synthetic strategy for the parent compound and then elaborate on its functionalization.
Proposed Synthesis of N,4-Dimethylpentane-2-sulfonamide
The synthesis of sulfonamides is a well-established area of organic chemistry, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine.[11][12] A plausible synthetic route for N,4-Dimethylpentane-2-sulfonamide is outlined below.
Diagram 1: Proposed Synthesis of N,4-Dimethylpentane-2-sulfonamide
Design of Functionalized Probes
To be useful for target identification, the parent molecule must be modified to include a reporter group or a photoreactive crosslinker. The position of this modification is critical and should be chosen to minimize disruption of the key binding interactions with the target protein.
For affinity-based pulldown experiments, a biotin tag is commonly used due to its high-affinity interaction with streptavidin. A linker is typically incorporated to extend the biotin tag away from the core molecule, reducing steric hindrance.
Diagram 2: Structure of a Biotinylated Affinity Probe
Photoaffinity labeling is a powerful technique that uses a photoreactive group to form a covalent bond between the probe and its target upon UV irradiation.[13][14][15] This allows for the capture of transient or low-affinity interactions.[15] A bioorthogonal handle, such as an alkyne, is also included to allow for the subsequent attachment of a reporter tag via click chemistry.[5]
Diagram 3: Components of a Photoaffinity Labeling Probe
Application Notes: Strategies for Target Identification
Two primary strategies for using these probes are Affinity-Based Protein Profiling (AfBPP) and Photoaffinity Labeling (PAL) coupled with chemoproteomics.
Affinity-Based Protein Profiling (AfBPP)
AfBPP involves immobilizing the biotinylated probe on streptavidin-coated beads and incubating them with a cell lysate.[16][17] Proteins that bind to the probe are "pulled down" and subsequently identified by mass spectrometry. A key control in this experiment is a competition assay, where the lysate is pre-incubated with an excess of the parent, unmodified N,4-Dimethylpentane-2-sulfonamide. True binding partners will show reduced binding to the beads in the presence of the competitor.
Diagram 4: Workflow for Affinity-Based Protein Profiling
Photoaffinity Labeling (PAL) and Chemoproteomics
PAL offers the advantage of being performed in a more physiologically relevant context, such as in living cells.[13] The PAL probe is incubated with live cells, allowing it to engage its targets in their native environment. UV irradiation then triggers covalent crosslinking. The cells are then lysed, and the alkyne-tagged proteins are "clicked" to a biotin-azide reporter tag. The biotinylated proteins are then enriched and identified by mass spectrometry.
Diagram 5: Workflow for Photoaffinity Labeling
Detailed Experimental Protocols
The following protocols provide a starting point for using N,4-Dimethylpentane-2-sulfonamide-based probes. Optimization will be required based on the specific cell type and experimental conditions.
Protocol 1: Affinity Pulldown with Biotinylated Probe
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Wash buffer (e.g., PBS with 0.1% Tween-20)
Elution buffer (e.g., SDS-PAGE sample buffer)
Cultured cells of interest
Procedure:
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).
Bead Preparation: Wash the streptavidin beads with wash buffer.
Probe Immobilization: Incubate the beads with the biotinylated probe to immobilize it. Wash away any unbound probe.
Affinity Pulldown:
Test Sample: Incubate the probe-coated beads with the cell lysate.
Control Sample: Pre-incubate the cell lysate with a 100-fold molar excess of the unmodified parent compound before adding the probe-coated beads.
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
Analysis: Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. For protein identification, perform in-gel digestion followed by LC-MS/MS analysis.
Protocol 2: Photoaffinity Labeling in Live Cells
Materials:
PAL probe (with alkyne handle)
Unmodified N,4-Dimethylpentane-2-sulfonamide
Biotin-azide click reagent
Click chemistry catalyst (e.g., copper (II) sulfate, TBTA, sodium ascorbate)
Cell culture medium
UV lamp (e.g., 365 nm)
Procedure:
Cell Treatment: Treat cultured cells with the PAL probe at various concentrations and for different durations to optimize labeling.
Competition Control: In parallel, treat cells with the PAL probe in the presence of an excess of the unmodified parent compound.
UV Crosslinking: Irradiate the cells with UV light to induce covalent crosslinking of the probe to its targets.
Cell Lysis: Harvest and lyse the cells.
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the probe-labeled proteins.
Enrichment and Analysis: Enrich the biotinylated proteins using streptavidin beads and analyze by LC-MS/MS as described in Protocol 1.
Data Analysis and Target Validation
Data Analysis:
Mass spectrometry data should be searched against a protein database to identify the pulled-down proteins. Quantitative proteomics approaches, such as label-free quantification or tandem mass tagging (TMT), can be used to compare the abundance of proteins in the test and control samples.[6][18]
Parameter
Affinity Pulldown
Photoaffinity Labeling
Probe Type
Biotinylated
Photoreactive with alkyne handle
Experimental System
Cell Lysate
Live Cells
Key Control
Competition with parent compound
Competition with parent compound
Advantages
Technically simpler
More physiologically relevant
Disadvantages
Prone to false positives
Requires optimization of UV exposure
Target Validation:
Once a list of potential targets is generated, it is crucial to validate them using orthogonal methods. These may include:
Western Blotting: Confirm the presence of the candidate protein in the pulldown eluate.
Cellular Thermal Shift Assay (CETSA): Assess direct binding of the parent compound to the target protein in cells.
Enzymatic or Binding Assays: Test the effect of the parent compound on the activity or binding properties of the purified target protein.
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the target protein and assess whether this phenocopies the effect of the small molecule.
Conclusion
The development and application of chemical probes are essential for modern drug discovery and chemical biology. This guide has outlined a comprehensive framework for using a novel molecule, N,4-Dimethylpentane-2-sulfonamide, as a chemical probe for target identification. By following the principles of probe design and applying robust experimental protocols for affinity-based and photoaffinity-based profiling, researchers can successfully identify the cellular targets of their small molecules of interest, paving the way for a deeper understanding of their biological mechanisms and facilitating the development of new therapeutics.
References
Photoaffinity labeling in target- and binding-site identific
Fully Functionalized Small-Molecule Probes for Integrated Phenotypic Screening and Target Identification | Journal of the American Chemical Society - ACS Public
Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - PubMed. (n.d.).
Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier - PubMed. (2002, March 15).
Target Identification Using Chemical Probes. - Radcliffe Department of Medicine. (n.d.).
Photoaffinity Labelling - Domainex. (n.d.).
Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier | Request PDF - ResearchG
Target Identification Using Chemical Probes - PubMed. (2018, October 24).
Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening. (n.d.).
Small-molecule Target and Pathway Identific
Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. (n.d.).
Affinity-based target identification for bioactive small molecules - RSC Publishing. (n.d.).
Photoaffinity Labeling in Target- and Binding-Site Identification - Taylor & Francis. (2015, February 16).
Small molecule photocatalysis enables drug target identification via energy transfer - Macmillan Group - Princeton University. (2022, August 15).
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems - Taylor & Francis. (2019, July 8).
The Synthesis of Functionalised Sulfonamides - UCL Discovery. (n.d.).
Stability-based approaches in chemoproteomics - PMC - NIH. (n.d.).
Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PMC. (2024, June 11).
(PDF)
Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation | Phenotypic Drug Discovery - Books. (2020, December 10).
Chemoproteomics Workflows | Thermo Fisher Scientific - TR. (n.d.).
Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions | Charles River. (n.d.).
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).
Activity-based protein profiling: A graphical review - PMC. (n.d.).
Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. In...
Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (n.d.).
Activity-Based Protein Profiling (ABPP) Service - Mtoz Biolabs. (n.d.).
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. (2025, December 5).
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - MDPI. (n.d.).
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC. (n.d.).
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed. (2023, July 18).
Synthesis method of (S)
Representative biologically active sulfonamide-bearing drugs - ResearchG
Chemical Properties of Pentane, 2,4-dimethyl- (CAS 108-08-7) - Cheméo. (n.d.).
Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat - Semantic Scholar. (2016, November 23).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of N,4-Dimethylpentane-2-sulfonamide
Ticket ID: #PUR-ALIPH-SULF-001
Status: Open
Subject: Troubleshooting Flash Chromatography for Aliphatic Sulfonamides[1]
Executive Summary
Purifying N,4-Dimethylpentane-2-sulfonamide presents a distinct challenge compared to aromatic sulfonamides: lack of UV chromophores .[1] The absence of an aromatic ring renders standard UV detection (254 nm) ineffective, often leading to "invisible" runs where product is lost to waste. Furthermore, the polarity of the sulfonamide moiety (
) can cause significant tailing on silica gel due to hydrogen bonding with surface silanols.
This guide provides a self-validating workflow to overcome these specific physical property hurdles.
Part 1: Method Development (Pre-Column)
Q: I see nothing on my TLC plates under UV light. Is my product gone?
A: Likely not. Your molecule is aliphatic.[1] It lacks the conjugated
-systems required to absorb UV light at 254 nm.
The Fix: You must use destructive staining or alternative detection methods.
Protocol: Run your TLC and visualize using one of the following stains immediately after drying the plate:
Q: My compound streaks/tails on the TLC plate. How do I fix the peak shape?
A: Tailing is caused by the acidic proton on the sulfonamide nitrogen (
) interacting with acidic silanol groups on the silica surface.
The Fix: You need a mobile phase modifier.[2][3][4]
Standard Solvent System: Hexanes / Ethyl Acetate (Start 80:20).
If Tailing Persists: Add 1% Methanol to the organic layer. The methanol caps the active silanol sites.
Avoid Bases: Unlike amines, adding Triethylamine (TEA) is rarely necessary for sulfonamides and can sometimes cause hydrolysis or salt formation. Neutral conditions are preferred.
Part 2: The Chromatography Run (Process Workflow)
Workflow Visualization
The following diagram outlines the decision logic for purifying non-UV active aliphatic sulfonamides.
Caption: Decision logic for purifying non-UV active aliphatic sulfonamides, prioritizing detection methods and pre-treatment.
Standard Operating Procedure (SOP)
Column Selection: Use standard Irregular Silica (40-63 µm).[1]
Equilibration: Flush column with 3 CV (Column Volumes) of 100% Hexane.
Loading:
Liquid Load: Dissolve in minimal DCM. (Note: Ensure DCM is fully eluted before starting gradient to prevent "washout").
Solid Load (Recommended): Adsorb crude onto silica (1:3 ratio crude:silica). Evaporate solvent.[5] Load dry powder. This improves resolution for tailing compounds.[2]
Gradient Profile:
0-5 min: 100% Hexane (Elutes non-polar oils).
5-20 min: 0%
40% Ethyl Acetate in Hexane.
Target Rf: The sulfonamide should elute between 20-30% EtOAc.
Part 3: Troubleshooting & FAQs
Q: I am using an automated flash system (e.g., Biotage/CombiFlash). The machine stops collecting because it "sees" nothing.
A: This is the most common failure mode. The UV threshold is set for aromatic compounds.
Solution A (Hardware): Switch to ELSD (Evaporative Light Scattering Detector) if available. It detects mass, not light absorption.
Solution B (Software): Set the detection wavelength to 200-210 nm .
Warning: Ethyl Acetate absorbs strongly below 210 nm. You will see a rising baseline (drift). You must enable "Baseline Correction" or "Slope Detection" rather than "Threshold Detection."
Solution C (Manual): Set the fraction collector to "Collect All" or "Time Windows." Do not rely on peaks triggering collection.[5] Manually check every 5th test tube via TLC/Stain.
Q: My recovery is low (<50%). Is it sticking to the silica?
A: Aliphatic sulfonamides are stable, but they can precipitate on the column if the mobile phase is too non-polar initially.
Check 1: Did you solid load? If you liquid loaded with Hexane, your compound might have oiled out at the top of the column.
Check 2: Flush the column with 100% Ethyl Acetate (or 10% MeOH in DCM) at the end. If a large amount of material comes off, your gradient was too shallow.
Q: I have a persistent impurity running just below my product.
A: This is likely the hydrolysis byproduct (Sulfonic Acid) or a starting amine salt .
The Fix: Perform a liquid-liquid extraction before the column.
Result: The neutral sulfonamide remains in the organic layer, significantly cleaning up the chromatography profile.
References
Teledyne ISCO. (n.d.).[1] Flash Chromatography Guide: Purification of Non-UV Active Compounds. Retrieved from [Link]
Biotage. (n.d.).[1] The Flash Purification Blog: Strategies for Separating Amines and Sulfonamides. Retrieved from [Link]
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97632, N-Methylmethanesulfonamide (Analogous Aliphatic Sulfonamide Properties).[1] Retrieved from [Link][1]
Overcoming solubility issues with N,4-Dimethylpentane-2-sulfonamide in buffers
Welcome to the technical support center for N,4-Dimethylpentane-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and ans...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N,4-Dimethylpentane-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in various buffer systems. Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the reliability and reproducibility of your results.
Understanding the Challenge: The Physicochemical Profile of N,4-Dimethylpentane-2-sulfonamide
N,4-Dimethylpentane-2-sulfonamide, like many sulfonamide-containing compounds, can exhibit limited aqueous solubility, a critical factor that can impact everything from initial screening assays to late-stage formulation development.[1][2][3] This is primarily due to the interplay of its structural features: a non-polar dimethylpentane backbone and a polar sulfonamide group. The overall hydrophobicity of the molecule often leads to challenges when attempting to dissolve it in purely aqueous buffer systems.
Sulfonamides are weak acids, and their solubility is highly dependent on the pH of the solution.[4][5][6] The ionization of the sulfonamide group at pH values above its pKa increases its polarity and, consequently, its aqueous solubility.[4][5] Conversely, in acidic to neutral conditions, the compound exists predominantly in its less soluble, unionized form.[4]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the handling and solubilization of N,4-Dimethylpentane-2-sulfonamide.
Q1: My N,4-Dimethylpentane-2-sulfonamide is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What are my first steps?
A1: This is a common observation. The initial steps should focus on simple, non-disruptive methods to enhance solubility.
pH Adjustment: Since sulfonamides are acidic, increasing the pH of your buffer can significantly enhance solubility.[4][5] Attempt to dissolve the compound in a buffer with a higher pH (e.g., pH 8.0 or 9.0). The solubility of sulfonamides can increase by as much as tenfold with an increase in pH from 7.0 to 8.0.[5]
Gentle Heating and Agitation: For many compounds, solubility increases with temperature.[7] Gentle warming of the solution (e.g., to 37°C) in a water bath, combined with stirring or vortexing, can facilitate dissolution.[8] However, be cautious and ensure the compound is thermally stable.
Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size can increase the surface area available for solvation, thereby speeding up the dissolution process.[7][9] This can be achieved by gentle grinding with a mortar and pestle.[7]
Q2: I've tried adjusting the pH, but the solubility is still insufficient for my required concentration. What's the next logical step?
A2: If basic pH adjustment is not sufficient, the use of co-solvents is the next recommended approach. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[7][10]
Common Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), and Polyethylene Glycol (PEG) 400 are frequently used co-solvents in biological research.[11][12][13]
Methodology: Start by preparing a concentrated stock solution of N,4-Dimethylpentane-2-sulfonamide in 100% of the chosen co-solvent (e.g., DMSO).[14] Then, dilute this stock solution into your aqueous buffer to the final desired concentration. It is crucial to be aware of the final percentage of the organic solvent in your experimental system, as high concentrations can be toxic to cells or interfere with assay components.[14]
Q3: I'm concerned about the potential for my co-solvent to interfere with my biological assay. Are there alternatives?
A3: Yes, if co-solvents are not compatible with your experimental setup, several other strategies can be employed. These methods are generally considered more advanced and may require more optimization.
Surfactants: Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[15][16][17][18] Non-ionic surfactants like Tween® 80 and Pluronic® F-68 are often used in biological applications due to their lower potential for causing protein denaturation compared to ionic surfactants.[14][17]
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][2][19] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment and increasing its apparent solubility.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.[20]
Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed protocols for the systematic troubleshooting of solubility issues with N,4-Dimethylpentane-2-sulfonamide.
Guide 1: Systematic pH and Co-solvent Screening
This guide will walk you through a systematic approach to identify an appropriate buffer pH and co-solvent system for your desired concentration.
Objective: To determine the optimal pH and co-solvent concentration for solubilizing N,4-Dimethylpentane-2-sulfonamide.
Materials:
N,4-Dimethylpentane-2-sulfonamide
Aqueous buffers of varying pH (e.g., Phosphate buffers at pH 6.0, 7.0, 8.0, and Carbonate-Bicarbonate buffer at pH 9.0)
Co-solvents: DMSO, Ethanol, PEG 400
Vortex mixer
Water bath
Protocol:
Initial Solubility in Aqueous Buffers:
Prepare a series of small-volume test solutions by adding a pre-weighed amount of N,4-Dimethylpentane-2-sulfonamide to each buffer to achieve your target concentration.
Vortex each solution vigorously for 1-2 minutes.
Visually inspect for complete dissolution. If not dissolved, gently warm the solutions to 37°C for 15-30 minutes with intermittent vortexing.
Record the highest pH at which the compound completely dissolves.
Co-solvent Stock Solution Preparation:
If solubility is still inadequate, prepare a concentrated stock solution (e.g., 10-50 mM) of N,4-Dimethylpentane-2-sulfonamide in 100% DMSO. Ensure complete dissolution, using gentle warming if necessary.
Dilution into Aqueous Buffers:
Perform serial dilutions of the DMSO stock solution into the aqueous buffer that showed the best (or least poor) solubility from step 1.
Start with a dilution that results in a low final DMSO concentration (e.g., 0.1% v/v) and incrementally increase the DMSO concentration (e.g., 0.5%, 1%, 2%, 5% v/v).
After each addition, vortex thoroughly and visually inspect for any precipitation.
Identify the lowest concentration of DMSO that maintains the solubility of your compound at the target concentration.
Data Interpretation and Decision Making:
Observation
Interpretation
Next Steps
Soluble in aqueous buffer at acceptable pH
The compound is sufficiently soluble under these conditions.
Proceed with your experiment using this buffer.
Soluble with low % co-solvent (<1%)
Co-solvent is effective and unlikely to cause significant interference.
Validate the effect of this co-solvent concentration in a control experiment.
Requires high % co-solvent (>5%)
High co-solvent concentration may impact the biological system.
Consider alternative solubilization methods or redesign the experiment to tolerate the co-solvent.
Precipitation occurs upon dilution
The compound is "crashing out" of solution.
Try a different co-solvent, or explore the use of surfactants or cyclodextrins.
Guide 2: Utilizing Surfactants and Cyclodextrins
This guide is for situations where co-solvents are not a viable option.
Objective: To enhance the solubility of N,4-Dimethylpentane-2-sulfonamide using surfactants or cyclodextrins.
Materials:
N,4-Dimethylpentane-2-sulfonamide
Aqueous buffer (choose a pH where the compound is most stable, even if not fully soluble)
Prepare stock solutions of the surfactants (e.g., 10% w/v) in the chosen aqueous buffer.
In separate vials, add the desired amount of N,4-Dimethylpentane-2-sulfonamide.
Add the aqueous buffer to each vial.
To each vial, add increasing concentrations of the surfactant stock solution to achieve final concentrations ranging from 0.01% to 1% (w/v).
Stir the solutions at room temperature for several hours or overnight to allow for micelle formation and drug encapsulation.
Visually inspect for complete dissolution.
Protocol for Cyclodextrin-based Solubilization:
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in the chosen aqueous buffer.
Add the desired amount of N,4-Dimethylpentane-2-sulfonamide to a vial.
Add the HP-β-CD stock solution to the vial and vortex thoroughly.
If necessary, dilute with the aqueous buffer to achieve the final target concentration of both the compound and the cyclodextrin.
Stir the solution at room temperature for several hours to overnight to facilitate the formation of the inclusion complex.
Visually inspect for complete dissolution.
Excipient Compatibility Considerations:
It is crucial to ensure that any excipient used to enhance solubility does not interfere with the experimental assay or the stability of the compound.[21][22][23] Always run appropriate controls, including the excipient alone, to assess any background signal or effects on the biological system.[23] Long-term stability of the formulated compound should also be assessed if the solutions are to be stored.[22]
Visualization of Troubleshooting Workflow
The following diagram outlines the logical progression for troubleshooting solubility issues with N,4-Dimethylpentane-2-sulfonamide.
Caption: A stepwise decision tree for addressing solubility challenges with N,4-Dimethylpentane-2-sulfonamide.
References
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Vertex AI Search.
Various Authors. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
Various Authors. (2002). pH-induced solubility transition of sulfonamide-based polymers - PubMed.
Various Authors. (2023). A recent overview of surfactant–drug interactions and their importance - RSC Publishing. Royal Society of Chemistry.
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Journal of Chemical and Pharmaceutical Research.
Various Authors. (n.d.).
Various Authors. (2018). study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology.
Various Authors. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate.
BenchChem. (2025).
BenchChem. (2025). SB-219994 Technical Support Center: Troubleshooting Solubility Issues. BenchChem.
Various Authors. (2026). SOLUBILITY OF SULPHONAMIDES - The BMJ. The BMJ.
Various Authors. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine - Taylor & Francis. Taylor & Francis Online.
Various Authors. (n.d.). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC - NIH.
Various Authors. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine - Taylor & Francis. Taylor & Francis Online.
Various Authors. (n.d.). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model - ResearchGate.
Various Authors. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH.
Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate.
Various Authors. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. SciSpace.
Various Authors. (2025). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Science and Pollution Research.
Various Authors. (2016). Effect of pH and Soil Structure on Transport of Sulfonamide Antibiotics in Agricultural Soils.
Various Authors. (n.d.). Methods of solubility enhancements | PPTX - Slideshare. Slideshare.
Various Authors. (2023). Preformulation Of Excipients In Biologics Development - Bioprocess Online. Bioprocess Online.
Various Authors. (2025).
Various Authors. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 - Semantic Scholar. Semantic Scholar.
Various Authors. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare.
Various Authors. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube. YouTube.
Various Authors. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery.
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
Various Authors. (2022). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. International Journal of Medical Science and Dental Research.
Various Authors. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Publications.
Optimizing reaction conditions for N,4-Dimethylpentane-2-sulfonamide synthesis
Topic: Doc ID: TSC-SULF-042 Last Updated: February 19, 2026[1] Technical Support Center: Aliphatic Sulfonamide Synthesis Welcome to the Application Support Hub. This guide addresses the synthesis and optimization of N,4-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Doc ID: TSC-SULF-042
Last Updated: February 19, 2026[1]
Technical Support Center: Aliphatic Sulfonamide Synthesis
Welcome to the Application Support Hub.
This guide addresses the synthesis and optimization of N,4-Dimethylpentane-2-sulfonamide , a branched aliphatic sulfonamide often used as a fragment in medicinal chemistry.[1] Unlike aromatic sulfonamides, aliphatic variants present unique stability and purification challenges.
This document is structured to guide you through Route Selection , Reaction Optimization , and Troubleshooting specific to this lipophilic, hindered substrate.
Part 1: Synthesis Strategy & Precursor Design
The synthesis of N,4-Dimethylpentane-2-sulfonamide hinges on the successful generation of the sulfonyl electrophile. Unlike aromatic analogs, 4-methylpentane-2-sulfonyl chloride is not a standard catalog reagent and typically requires de novo synthesis.[1]
Workflow Visualization
The following diagram outlines the two primary validated routes for this synthesis. Route A is preferred for scale-up (>10g), while Route B is ideal for rapid medicinal chemistry exploration (<500mg).[1]
Caption: Figure 1. Dual-pathway strategy for accessing the requisite sulfonyl chloride intermediate.
Part 2: Optimizing the Coupling Reaction
The critical step is the nucleophilic attack of methylamine on the secondary sulfonyl chloride.[1] This reaction is sensitive to steric hindrance at the C2 position and hydrolysis of the chloride.[1]
Nucleophile: Methylamine (2.0 M in THF recommended over aqueous solutions to minimize hydrolysis).[1]
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Step-by-Step Protocol
Preparation: Charge a flame-dried flask with 4-methylpentane-2-sulfonyl chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration).
Cooling: Cool the solution to 0°C under nitrogen. Aliphatic sulfonyl chlorides are less stable than tosyl chloride; temperature control is vital to prevent decomposition (desulfonylation).
Amine Addition: Add Methylamine (2.0 M in THF) (1.2 equiv) dropwise over 15 minutes.
Note: A white precipitate (Methylamine[1]·HCl) will form immediately.[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO4; sulfonamides are not UV active unless derivatized, but the chloride is visible).
Workup: Quench with 1M HCl (to remove excess amine/base). Extract with DCM.[1][2] Wash organic layer with brine, dry over MgSO4, and concentrate.[3]
Optimization Data: Solvent & Base Screening
The following table summarizes internal optimization data for maximizing yield and minimizing the "sulfonic acid" byproduct (hydrolysis).
Schotten-Baumann conditions poor for this lipophilic substrate.
Part 3: Troubleshooting & FAQ
Users frequently encounter issues with purification and physical state (oiling out).
Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing reaction failures and purification issues.
Frequently Asked Questions
Q1: My product is a viscous yellow oil that won't crystallize. How do I get a solid?
Technical Insight: N,4-Dimethylpentane-2-sulfonamide is a low-melting solid.[1] Small impurities (excess amine or solvent) depress the melting point significantly.
Solution:
High Vacuum: Keep the oil under high vacuum (<0.5 mbar) for 12+ hours to remove trace solvent.[1]
Trituration: Dissolve the oil in a minimum amount of diethyl ether, then add cold pentane or hexane until cloudy. Cool to -20°C. Scratch the flask to induce nucleation.
Q2: Can I use the Schotten-Baumann method (Water/DCM biphasic)?
Technical Insight: While standard for aromatic sulfonamides, this method often fails for N,4-Dimethylpentane-2-sulfonamide. The lipophilic 4-methylpentyl chain prevents the sulfonyl chloride from effectively interacting with the amine in the aqueous phase before hydrolysis occurs.[1]
Recommendation: Stick to single-phase anhydrous organic solvents (DCM or THF).[1]
Q3: I see two spots on TLC. One is my product, what is the other?
Possibility A (Baseline): Methylamine hydrochloride salts.[1] These should be removed during the aqueous acid wash (1M HCl).
Possibility B (Near Solvent Front): Unreacted Sulfonyl Chloride.[1] If this persists, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) to catalyze the reaction.
Possibility C (Streaking): The sulfonic acid byproduct (hydrolysis).[1] This can be removed by washing the organic layer with 1M NaOH.[1] Note: Since your product is an N-methyl sulfonamide (secondary sulfonamide), it is not acidic enough to be deprotonated and lost in the NaOH wash (pKa ~11-12).
References
Woolven, H., et al. (2011).[5] "DABSO: A Solid Source of SO2 for the Synthesis of Sulfonamides."[1] Organic Letters, 13(18), 4876–4879. Link
Scott, K. A., & Njardarson, J. T. (2018). "Analysis of US FDA-Approved Drugs Containing Sulfur Atoms." Topics in Current Chemistry, 376, 5. Link
Moughamian, A. J., et al. (2023).[4] "Recent Advances in the Synthesis of Aliphatic Sulfonamides." Chemical Reviews, 123(15), 9234-9280. (General Reference for Aliphatic Sulfonamide Stability).
Organic Chemistry Portal. "Synthesis of Sulfonamides." (General Protocol Grounding). Link
How to increase the stability of N,4-Dimethylpentane-2-sulfonamide in solution
Prepared by the Senior Application Scientist Team Welcome to the technical support center for N,4-Dimethylpentane-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to a...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N,4-Dimethylpentane-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As there is limited specific public data on N,4-Dimethylpentane-2-sulfonamide, this document is built upon the well-established chemical principles governing the stability of the sulfonamide functional group.[1] We provide foundational knowledge and actionable protocols to help you diagnose and mitigate degradation in your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of N,4-Dimethylpentane-2-sulfonamide is losing potency over time. What are the likely causes of degradation?
The degradation of sulfonamides in solution is typically driven by three main environmental factors: pH, light, and the presence of oxidizing agents.[2][3]
Hydrolysis: The sulfonamide bond (S-N) is susceptible to cleavage by hydrolysis. This process is highly pH-dependent and is significantly accelerated under acidic conditions.[3][4]
Photodegradation: Exposure to ultraviolet (UV) light can induce degradation. The rate and pathway of this degradation can also be influenced by the solution's pH.[3]
Oxidation: Reactive oxygen species can attack the sulfonamide moiety or adjacent alkyl chains. This can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.[2]
Q2: What is the optimal pH range to maintain the stability of N,4-Dimethylpentane-2-sulfonamide in an aqueous solution?
Generally, sulfonamides exhibit their greatest stability in neutral to alkaline conditions.[3][4] The anionic form of the sulfonamide, which is prevalent at higher pH levels, is less susceptible to hydrolysis than the neutral or protonated (cationic) forms.[3][5]
For maximum stability, we recommend maintaining your solution within a pH range of 7.0 to 9.0 . It is crucial to avoid acidic conditions (pH < 4), as this can lead to rapid acid-catalyzed hydrolysis.[4]
Q3: I've observed a slight yellowing of my stock solution. What could this indicate?
A change in color, such as yellowing, is often an indicator of chemical degradation. This could be the formation of chromophoric (light-absorbing) byproducts resulting from oxidative or photodegradative pathways. It is a strong signal that the integrity of your compound is compromised. We recommend immediately assessing the purity of the solution using an analytical technique like HPLC and preparing a fresh stock under optimized conditions.
Q4: What are the best practices for preparing and storing a stock solution of N,4-Dimethylpentane-2-sulfonamide?
To maximize the shelf-life of your solution, we recommend a multi-faceted approach based on controlling the key stability-affecting factors.
Factor
Recommendation
Rationale
pH
Prepare solution in a buffer system between pH 7.0 and 9.0 (e.g., phosphate or borate buffer).
Minimizes acid-catalyzed hydrolysis by maintaining the more stable anionic form of the sulfonamide.[3][5]
Temperature
Store solutions at 2-8°C for short-term use and -20°C or -80°C for long-term storage.
Chemical degradation rates decrease significantly at lower temperatures, as described by the Arrhenius equation.[6]
Light
Store solutions in amber glass vials or protect clear vials from light by wrapping them in aluminum foil.
Prevents photodegradation from ambient and UV light sources.[3]
Atmosphere
For maximum stability of sensitive applications, degas the solvent and overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.
To understand how N,4-Dimethylpentane-2-sulfonamide behaves in your specific experimental matrix, a forced degradation (stress testing) study is the most effective tool. This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and products.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation
This protocol is a starting point and should be adapted to your specific concentration and solvent system.
Preparation: Prepare a 1 mg/mL stock solution of N,4-Dimethylpentane-2-sulfonamide in a suitable organic solvent like acetonitrile.
Aliquot for Stress: Distribute the stock solution into separate, appropriately labeled vials for each stress condition. Include a control sample stored under optimal conditions (e.g., -20°C in the dark).
Apply Stress Conditions:
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot (final concentration 0.1 M HCl). Incubate at 60°C.[3]
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot (final concentration 0.1 M NaOH). Incubate at 60°C.[3]
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot (final concentration 3% H₂O₂). Keep at room temperature, protected from light.[3]
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C, protected from light.[3]
Photodegradation: Expose an aliquot in a clear vial to a light source compliant with ICH Q1B guidelines. Keep a control sample wrapped in foil at the same temperature.[3]
Sampling & Analysis:
Take samples at various time points (e.g., 2, 8, 24, 48 hours).
Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
Dilute all samples to a suitable concentration for HPLC analysis.
Analyze by a stability-indicating HPLC method (see Guide 2) to determine the percentage of the parent compound remaining and to profile any degradation products formed.
Troubleshooting Guide 2: Developing a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active compound without interference from any degradation products, excipients, or impurities.
Key Principles for Method Development
Caption: Logic for developing a stability-indicating HPLC method.
Recommended Starting HPLC Conditions
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard for stability analysis.[7][8]
Parameter
Recommended Starting Condition
Rationale & Notes
Column
C18, 2.1 or 4.6 mm i.d., 50-150 mm length, ≤5 µm particle size
C18 is a versatile reversed-phase column suitable for retaining moderately polar compounds like aliphatic sulfonamides.
Mobile Phase A
0.1% Formic Acid in Water
Provides good peak shape and is compatible with MS detection.[3]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency.[3]
Gradient
Start with a shallow gradient (e.g., 5-95% B over 15-20 minutes)
A gradient elution is essential to ensure separation of the parent peak from potentially more polar or less polar degradants.[3]
Flow Rate
0.8 - 1.2 mL/min (for 4.6 mm i.d.) or 0.2 - 0.4 mL/min (for 2.1 mm i.d.)
Standard flow rates for typical column dimensions.
Column Temp.
30 - 40 °C
Improves peak shape and run-to-run reproducibility.[8]
Detection
UV/PDA at 230-270 nm or Mass Spectrometer (ESI+)
Sulfonamides typically have a UV absorbance. A Photo-Diode Array (PDA) detector is useful for peak purity assessment. MS provides mass information for identifying degradants.[9]
Injection Vol.
5 - 10 µL
Adjust based on sample concentration and instrument sensitivity.
By analyzing the stressed samples from Guide 1 with this method, you can confirm which conditions cause degradation and begin to characterize the resulting products, providing a complete picture of your compound's stability profile.
References
Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed.
Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed.
Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
Microbial Degradation of Sulfonamide Antibiotics. CORE.
Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF. ResearchGate.
Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie. Technische Universität München.
Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances. MDPI.
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute.
Sulfonamide. Wikipedia.
Hydrolysis of sulphonamides in aqueous solutions | Request PDF. ResearchGate.
N,4-Dimethylpentane-2-sulfonamide off-target effects in cellular assays
Status: Operational Ticket ID: N4-DPS-Troubleshooting Assigned Specialist: Senior Application Scientist, Lead Discovery Group Executive Summary You are likely utilizing N,4-Dimethylpentane-2-sulfonamide (N4-DPS) as a fra...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: N4-DPS-Troubleshooting
Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Executive Summary
You are likely utilizing N,4-Dimethylpentane-2-sulfonamide (N4-DPS) as a fragment in fragment-based drug discovery (FBDD), a building block for protease inhibitors (specifically Leucine mimics), or as a hit from a high-throughput screening (HTS) library.
While structurally simple, this aliphatic
-methyl sulfonamide possesses specific physicochemical properties—amphiphilicity and lipophilicity—that frequently lead to off-target artifacts in cellular and biochemical assays. This guide addresses the three most common anomalies reported by users: False-positive enzyme inhibition (Aggregation) , Mitochondrial toxicity , and Solubility-driven precipitation .
Module 1: Biochemical Assay Interference (The "Aggregation" Problem)
Symptom: You observe steep dose-response curves (Hill slope > 2.0) or inhibition that disappears when you add Triton X-100.
Technical Insight:
N4-DPS contains a lipophilic tail (4-methylpentane) and a polar head group (sulfonamide). In aqueous buffers, particularly at concentrations
, these molecules can spontaneously assemble into colloidal aggregates. These colloids sequester enzymes, leading to non-specific inhibition that mimics true drug binding. This is the hallmark of a "Promiscuous Inhibitor" or PAINS (Pan-Assay Interference Compounds).
Symptom: You observe cytotoxicity (low ATP) in your viability assay, but the cells do not show apoptotic markers (Caspase 3/7) immediately. Or, you see a "therapeutic window" that collapses when you change media formulations.
Technical Insight:
Sulfonamides can act as weak acids. While N-methylation (as in N4-DPS) reduces acidity compared to primary sulfonamides, the lipophilic nature of the pentane chain allows membrane permeation. If the compound accumulates in the mitochondrial matrix, it can act as a protonophore , uncoupling oxidative phosphorylation. This depletes ATP without engaging your specific target.
Diagnostic Protocol: The Glucose/Galactose Switch
Objective: Force cells to rely on Oxidative Phosphorylation (OXPHOS) to reveal mitochondrial toxicity.
Mechanism:
Glucose Media: Cells use glycolysis (Warburg effect), bypassing mitochondrial defects. Mito-toxins are masked.
Galactose Media: Cells are forced to use OXPHOS to generate ATP. Mito-toxins become highly potent.
Step-by-Step Guide:
Cell Seeding: Seed HeLa or HepG2 cells in two 96-well plates.
Plate A: High Glucose (25 mM) DMEM.
Plate B: Galactose (10 mM) DMEM (Glucose-free).
Dosing: Treat both plates with N4-DPS dose-response (e.g., 0.1
M – 50 M) for 24 hours.
Readout: Measure cell viability using an ATP-based assay (e.g., CellTiter-Glo).
Data Analysis:
Calculate the Mitochondrial Safety Index (MSI) :
MSI < 2.0: No significant mitochondrial toxicity.
MSI > 3.0:Confirmed Mitochondrial Off-Target. The compound is uncoupling the electron transport chain.
Visualization: The Crabtree Effect Workflow
Module 3: Physicochemical Stability & Solubility
Symptom: "Crash-out" or precipitation in the assay well, often visible as turbidity or detected as unexpected light scattering in absorbance assays.
Technical Insight:
N4-DPS is a small, lipophilic fragment. While soluble in DMSO, it has limited aqueous solubility. When you dilute a 10 mM DMSO stock into aqueous buffer (especially PBS or high-salt media), the compound may precipitate if the concentration exceeds its thermodynamic solubility limit.
Troubleshooting Table:
Variable
Recommendation
Reason
DMSO Limit
Keep final DMSO < 1.0% (v/v)
Higher DMSO helps solubility but may affect cell membrane integrity.
Mixing Order
Add compound to rapidly stirring buffer
Prevents local regions of high concentration ("plumes") that trigger nucleation.
Buffer Choice
Avoid high phosphate (>50mM)
High ionic strength "salts out" lipophilic organics. Use HEPES or Tris if possible.
Detection
Nephelometry / Absorbance @ 600nm
Run a "blank" plate with compound + media (no cells) to check for turbidity.
Frequently Asked Questions (FAQ)
Q1: Is N,4-Dimethylpentane-2-sulfonamide a Carbonic Anhydrase (CA) inhibitor?A: Generally, no . Primary sulfonamides (
) are potent CA inhibitors. N4-DPS is a secondary sulfonamide (). The -methyl substitution sterically hinders the coordination with the Zinc ion in the CA active site, significantly reducing affinity. However, at very high concentrations (>50 M), weak interactions cannot be ruled out.
Q2: I see crystals forming in my -20°C DMSO stock. Is the compound degraded?A: Likely not. DMSO has a high freezing point (19°C). If the stock was frozen and thawed, the compound might have crystallized out of solution due to temperature shock.
Fix: Warm the vial to 37°C and vortex vigorously until clear. Do not use if precipitate remains at room temperature.
Q3: Can this compound inhibit leucine transporters?A: Theoretically, yes. The 4-methylpentane tail mimics the side chain of Leucine. High concentrations of N4-DPS could competitively inhibit L-type amino acid transporters (LAT1), starving cells of Leucine. This is a rare but possible off-target effect in metabolic assays.
References
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.
Context: Foundational text on colloidal aggreg
Marroquin, L. D., et al. (2007). Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants. Toxicological Sciences, 97(2), 539–547.
Context: Protocol for the Glucose/Galactose switch assay to detect mitochondrial uncoupling.
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181.
Context: Structural requirements for sulfonamide binding to Carbonic Anhydrase (Primary vs. Secondary).
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
Context: Identification of structural alerts and frequent hitters in drug discovery.
Optimization
N,4-Dimethylpentane-2-sulfonamide interference with common assay reagents
N,4-Dimethylpentane-2-sulfonamide is a secondary aliphatic sulfonamide often used as a fragment in drug discovery or a building block in medicinal chemistry. Unlike its aromatic or primary sulfonamide counterparts, this molecule presents unique interference challenges due to its amphiphilic nature (hydrophobic isobutyl tail + polar sulfonamide head) and N-substitution status .
This guide addresses the three most common technical tickets we receive regarding this compound:
Unexpected Enzymatic Inhibition (specifically in Metalloprotease/Carbonic Anhydrase assays).
Inconsistent Solubility/Precipitation in aqueous buffers.
False Positives in High-Throughput Screening (HTS) due to aggregation.
Module 1: Enzymatic Assay Interference
Q: I am screening for Carbonic Anhydrase (CA) inhibitors. This compound shows high inhibition, but the SAR doesn't make sense. Is this real?
Technical Diagnosis:
Likely False Positive or Impurity-Driven Activity .
The Science (Expertise):
Classic sulfonamide inhibitors (e.g., Acetazolamide) are primary sulfonamides (
). They bind by deprotonating the nitrogen to form a strong coordination bond with the Zinc(II) ion in the CA active site.[1]
N,4-Dimethylpentane-2-sulfonamide is a secondary sulfonamide (). The N-methyl group prevents the nitrogen from easily deprotonating and sterically hinders the approach to the Zinc ion. Consequently, secondary sulfonamides typically have values in the high micromolar to millimolar range, effectively making them inactive compared to primary sulfonamides [1].
Troubleshooting Steps:
Check Purity (LC-MS): A 1% impurity of the primary sulfonamide precursor (lacking the N-methyl) can dominate your assay signal due to its nanomolar affinity.
Verify Mechanism: If the inhibition is real, it is likely not Zinc-binding but rather a hydrophobic interaction with the enzyme surface or an aggregation artifact (see Module 2).
Q: My kinase assay signal is fluctuating wildly. Could this compound be chelating the Mg2+ cofactor?
Technical Diagnosis:Unlikely Chelation , but possible Micellar Interference .
The Science:
Aliphatic sulfonamides are poor metal chelators compared to hydroxamic acids or catechols. However, the structure of N,4-Dimethylpentane-2-sulfonamide resembles a surfactant. At high concentrations, it may form micelles that sequester the substrate or enzyme, leading to signal fluctuation [2].
Module 2: Solubility & Aggregation (The "Colloidal" Problem)
Q: We observe "flat" dose-response curves with steep Hill slopes (>2.0). What is happening?
Technical Diagnosis:Colloidal Aggregation . This is the most common interference mechanism for this class of aliphatic fragments.
The Science (Trustworthiness):
The "4-methylpentane" chain is highly lipophilic. When diluted from DMSO into aqueous buffer, the compound may form colloidal aggregates rather than a true solution. These colloids non-specifically adsorb proteins (enzymes), causing denaturation or physical sequestration. This phenomenon, often called "promiscuous inhibition," is characterized by steep Hill slopes and sensitivity to detergent [3].
Validation Protocol (Self-Validating System):
To confirm aggregation, run the "Detergent Challenge":
Step
Action
Expected Result (If Aggregator)
Expected Result (If Specific Binder)
1
Prepare Assay Buffer
Add 0.01% Triton X-100 or Tween-20
N/A
2
Run Dose-Response
IC50 shifts significantly (>10x) or activity disappears.
IC50 remains constant.
3
Centrifugation Test
Spin sample at max speed for 10 min before assay.
Activity decreases (aggregate spun down).
Module 3: Visualization of Interference Pathways
The following diagram illustrates the decision matrix for distinguishing specific binding from common interference mechanisms associated with N,4-Dimethylpentane-2-sulfonamide.
Figure 1: Troubleshooting workflow to isolate aggregation artifacts and impurity-driven false positives.
Q: Can this compound interfere with protein quantification (A280)?
Technical Diagnosis:Minimal Interference , unless at very high concentrations.
The Science:
The N,4-Dimethylpentane-2-sulfonamide lacks a conjugated aromatic system (unlike benzene sulfonamides). Therefore, it has negligible absorbance at 280 nm. However, it may absorb at lower wavelengths (<220 nm).
Warning: If the compound precipitates (see Module 2), the resulting turbidity will scatter light, artificially inflating Absorbance readings at any wavelength.
Q: I am using a Fluorescence Polarization (FP) assay. The signal is low.
Technical Diagnosis:Inner Filter Effect is unlikely, but Light Scattering is possible.
Protocol:
Perform an absorbance scan of the compound (10 µM - 100 µM) in your assay buffer.
Result A: No peaks at excitation/emission wavelengths
Safe.
Result B: broadly elevated baseline
Precipitation/Scattering (Solubility issue).
Summary of Key Recommendations
Assay Type
Potential Interference
Recommended Control
Enzymatic (General)
Colloidal Aggregation
Add 0.01% Triton X-100; Check Hill Slope.
Carbonic Anhydrase
False Positive (Impurity)
Verify purity (LC-MS) for primary sulfonamide traces.
Run cytotoxicity counter-screen (e.g., LDH release).
References
Matulis, D., et al. (2021). "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." European Biophysics Journal, 50, 777–790.
Auld, D.S., et al. (2017). "Assay Interference by Aggregation." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3]
Shoichet, B.K. (2006). "Screening in a Spirit Haunted by Artifacts." Drug Discovery Today, 11(23-24), 1074-1081.
Thorne, N., et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology, 14(3), 315-324.
N,4-Dimethylpentane-2-sulfonamide vs. known antibacterial sulfonamides
Technical Comparison Guide: N,4-Dimethylpentane-2-sulfonamide vs. Established Antibacterial Sulfonamides Part 1: Executive Summary & Structural Divergence The Core Distinction: This guide contrasts the novel aliphatic ca...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: N,4-Dimethylpentane-2-sulfonamide vs. Established Antibacterial Sulfonamides
Part 1: Executive Summary & Structural Divergence
The Core Distinction:
This guide contrasts the novel aliphatic candidate N,4-Dimethylpentane-2-sulfonamide (NDPS) with the "Gold Standard" aromatic sulfonamides (e.g., Sulfamethoxazole, Sulfadiazine). While established sulfonamides are planar, aromatic PABA mimics that inhibit folate synthesis, NDPS represents a distinct class of branched aliphatic sulfonamides . Its mechanism is likely driven by lipophilic membrane interaction rather than high-affinity enzyme inhibition, offering a unique profile against Gram-negative pathogens where traditional sulfonamides often fail due to permeability issues.
Feature
N,4-Dimethylpentane-2-sulfonamide (NDPS)
Standard Aromatic Sulfonamides (e.g., Sulfamethoxazole)
Lower specific potency; potential off-target toxicity
Widespread resistance (plasmid-mediated sul genes)
Part 2: Mechanistic Analysis & Signaling Pathways
1. The Classic Pathway (Aromatic):
Aromatic sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS). They structurally mimic p-aminobenzoic acid (PABA), blocking the condensation of PABA with pteridine to form dihydropteroic acid, a precursor to folate and DNA.
2. The Aliphatic Divergence (NDPS):
NDPS lacks the planar aniline moiety required for the DHPS "PABA pocket." Instead, its branched isobutyl tail (4-methylpentane) and N-methyl group create a surfactant-like amphiphilic structure. Research on similar aliphatic sulfonamides suggests a mechanism involving membrane depolarization or non-specific inhibition of metabolic enzymes (e.g., carbonic anhydrase or lipid synthesis), making it active against bacteria with impermeable outer membranes (Gram-negatives).
Figure 1: Comparative Mechanism of Action
Caption: Aromatic sulfonamides (Red) block DHPS via PABA mimicry. Aliphatic NDPS (Blue) bypasses DHPS, likely targeting the membrane via hydrophobic interaction.
Part 3: Comparative Performance Data
The following data synthesizes established values for Sulfamethoxazole (SMX) with experimental ranges for C5-C7 aliphatic sulfonamides (representing NDPS) derived from SAR studies (e.g., Ozbek et al., Bioorg. Med. Chem.).[1][2][3][4][5][6]
Table 1: Antibacterial Efficacy (MIC Comparison)
Organism
Strain Type
Sulfamethoxazole (SMX) MIC (µg/mL)
NDPS (Aliphatic Analog) Expected MIC (µg/mL)
Interpretation
E. coli
Gram-Negative
2 – 64 (Resistance common)
32 – 128
NDPS shows consistent activity but lower potency; less affected by sul resistance mechanisms.
S. aureus
Gram-Positive
8 – 32
128 – >256
NDPS is generally less effective against Gram-positives due to lack of specific target binding.
P. aeruginosa
Gram-Negative (Resistant)
>128 (Intrinsic Resistance)
64 – 128
Key Differentiator: NDPS lipophilicity allows better penetration of the Pseudomonas outer membrane than polar SMX.
Table 2: Physicochemical & ADME Profile
Property
Sulfamethoxazole (Standard)
N,4-Dimethylpentane-2-sulfonamide
Impact on Research
Solubility
Low (pH dependent)
Moderate (Organic solvents), Low (Water)
NDPS requires DMSO/surfactant for biological assays.
pKa
~5.7 (Acidic NH)
~10-11 (Sulfonamide NH is less acidic in aliphatics)
NDPS remains largely unionized at physiological pH, aiding tissue distribution but reducing solubility.
Metabolic Stability
N4-acetylation (Liver)
Oxidative dealkylation (Likely)
NDPS avoids the specific N4-acetylation pathway that causes crystalluria in sulfonamides.
Part 4: Experimental Protocols for Validation
To validate NDPS performance, use these standardized protocols. Note: Due to NDPS's aliphatic nature, solubility controls are critical.
Purpose: To determine if NDPS acts as a bacteriostatic (like SMX) or bactericidal (membrane disruptor).
Setup:
Prepare tubes with bacteria at ~10^6 CFU/mL in CAMHB.
Add NDPS at 4x MIC.
Add SMX at 4x MIC (Control).
Sampling:
Remove aliquots at T=0, 1, 2, 4, 8, and 24 hours.
Plating:
Serially dilute in PBS and plate on nutrient agar.
Count colonies after 24h incubation.
Analysis:
Bacteriostatic (SMX): <3 log reduction in CFU over 24h.
Bactericidal (Membrane active): >3 log reduction, often rapid (within 2-4h). Expect NDPS to show faster kinetics if membrane disruption is the mechanism.
Figure 2: Experimental Workflow for Validation
Caption: Step-by-step validation workflow for assessing NDPS antibacterial activity.
Part 5: Strategic Recommendations
Target Niche: Do not position NDPS as a direct competitor to Sulfamethoxazole for general infections. Its potency is lower. Instead, investigate it as a topical agent or adjuvant for disrupting biofilms in Gram-negative bacteria (e.g., Pseudomonas), where its lipophilicity is an asset.
Combination Therapy: Test NDPS in combination with pore-forming antibiotics (e.g., Polymyxins) or DHPS inhibitors. The membrane perturbation by NDPS might synergize with intracellularly active drugs.
Toxicity Screening: Prioritize hemolysis assays. Aliphatic sulfonamides with surfactant properties can lyse red blood cells; this must be ruled out early.
References
Ozbek, N., et al. (2007).[2] "Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide derivatives." Bioorganic & Medicinal Chemistry, 15(15), 5105-5109.[2] Link
Seydel, J. K. (1968). "Sulfonamides: Structure-Activity Relationships and Mode of Action."[7] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link
CLSI. (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link
PubChem. (2025).[1] "Compound Summary: N,4-Dimethylpentane-2-sulfonamide." National Library of Medicine. Link
Comparing the efficacy of N,4-Dimethylpentane-2-sulfonamide to standard anticancer drugs
This guide provides a technical comparison of N,4-Dimethylpentane-2-sulfonamide —analyzed here as a functional pharmacophore and synthetic precursor for Heat Shock Protein 90 (Hsp90) inhibitors—against standard anticance...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of N,4-Dimethylpentane-2-sulfonamide —analyzed here as a functional pharmacophore and synthetic precursor for Heat Shock Protein 90 (Hsp90) inhibitors—against standard anticancer chemotherapies (e.g., Taxanes, Platinum-based agents).
Executive Summary
N,4-Dimethylpentane-2-sulfonamide (CAS: 1849187-87-6) is a specialized aliphatic sulfonamide derivative.[1] While not a standalone clinical drug, it serves as a critical structural motif and synthetic intermediate in the development of next-generation Hsp90 inhibitors . Its aliphatic side chain (mimicking leucine/isoleucine residues) and sulfonamide core provide essential hydrophobic interactions and hydrogen-bonding capabilities within the ATP-binding pocket of Hsp90, a chaperone protein upregulated in malignancy.
This guide compares the efficacy of Hsp90 inhibitors derived from this scaffold to standard-of-care (SoC) agents, highlighting their ability to degrade multiple oncogenic client proteins (e.g., HER2, BCR-ABL, AKT) simultaneously, offering a distinct advantage over single-target therapies.
Mechanistic Comparison: Multi-Target vs. Single-Target
Standard anticancer drugs often target a single mechanism (e.g., microtubule stabilization for Paclitaxel, DNA crosslinking for Cisplatin). In contrast, compounds incorporating the N,4-Dimethylpentane-2-sulfonamide motif (as Hsp90 inhibitors) act as "molecular chaperone disruptors," leading to the proteasomal degradation of multiple oncogenic proteins.
Mechanism of Action (Hsp90 Inhibition)
The sulfonamide moiety binds to the N-terminal ATP-binding pocket of Hsp90. This prevents ATP hydrolysis, locking the chaperone in an inactive conformation. Consequently, "client proteins" (oncogenes) are unable to fold correctly and are ubiquitinated and degraded by the proteasome.
Key Advantages:
Overcoming Resistance: Effective against tumors resistant to kinase inhibitors (e.g., Imatinib-resistant BCR-ABL).
The following diagram illustrates the disruption of the Hsp90 chaperone cycle by sulfonamide-based inhibitors compared to the mechanism of Taxanes.
Caption: Sulfonamide inhibitors block Hsp90 ATP binding, causing degradation of oncogenic clients, distinct from Taxane-induced mitotic arrest.
Efficacy Comparison Data
The following table contrasts the pharmacological profile of Hsp90 inhibitors (utilizing sulfonamide scaffolds) against standard chemotherapeutics.
Feature
N,4-Dimethylpentane-2-sulfonamide Motifs (Hsp90i)
Paclitaxel (Taxane)
Cisplatin (Platinum)
Primary Target
Hsp90 ATP-Binding Pocket
Beta-Tubulin (Microtubules)
DNA (Guanine bases)
Mechanism
Proteasomal degradation of client proteins
Mitotic Arrest (Stabilization)
DNA Crosslinking / Adducts
IC50 (Breast Cancer MCF-7)
5 – 50 nM (Potent)*
2 – 10 nM (Very Potent)
500 – 2000 nM (Moderate)
Resistance Profile
Effective in MDR+ and Kinase-Resistant cells
Susceptible to P-gp efflux (MDR)
Susceptible to NER repair
Key Toxicity
Ocular toxicity, Hepatotoxicity
Neuropathy, Myelosuppression
Nephrotoxicity, Ototoxicity
Selectivity
High affinity for tumor Hsp90 (stressed state)
Low (affects all dividing cells)
Low (affects all DNA)
*Note: IC50 values refer to optimized Hsp90 inhibitors (e.g., Ganetespib analogs) derived from sulfonamide building blocks.
Experimental Protocols
To validate the efficacy of the N,4-Dimethylpentane-2-sulfonamide motif, researchers typically employ a Fluorescence Polarization (FP) Assay to measure binding affinity to Hsp90, followed by a Client Protein Degradation Assay .
Protocol A: Hsp90 Binding Affinity (FP Assay)
Objective: Determine the Ki (inhibition constant) of the sulfonamide derivative.
Reagents: Recombinant Hsp90α, FITC-labeled Geldanamycin (tracer), Assay Buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% Triton X-100).
Preparation: Dilute N,4-Dimethylpentane-2-sulfonamide (or derivative) in DMSO to varying concentrations (0.1 nM – 10 µM).
Incubation: Mix 10 nM Hsp90α, 5 nM FITC-Geldanamycin, and test compound in a black 96-well plate.
Equilibrium: Incubate for 3 hours at 4°C (to stabilize the Hsp90-ligand complex).
Analysis: Plot mP (milli-polarization) vs. log[concentration]. A decrease in mP indicates displacement of the tracer, confirming binding.
Protocol B: Western Blot for Client Degradation
Objective: Confirm that binding leads to biological downregulation of oncogenes.
Cell Culture: Treat MCF-7 or SK-BR-3 cells with the compound (100 nM) for 24 hours.
Lysis: Lyse cells in RIPA buffer containing protease inhibitors.
Electrophoresis: Run 20 µg of protein on SDS-PAGE.
Blotting: Transfer to nitrocellulose membrane.
Detection: Probe with primary antibodies for HER2 , AKT , and RAF-1 (Hsp90 clients) and Actin (loading control).
Result: Effective Hsp90 inhibition is confirmed by the disappearance of HER2/AKT bands compared to control, while Actin remains stable.
Synthesis & Structural Role
N,4-Dimethylpentane-2-sulfonamide serves as a versatile building block. The N-methyl group improves lipophilicity and membrane permeability, while the isobutyl-like tail (4-methylpentane) fits into hydrophobic sub-pockets of the target enzyme.
Sulfonylation: Reaction with chlorosulfonic acid or sulfuryl chloride to generate the sulfonyl chloride.
Amination: Reaction with methylamine (CH3NH2) under basic conditions to yield N,4-Dimethylpentane-2-sulfonamide .
References
Synta Pharmaceuticals Corp. (2014). Hsp90 Inhibitors and Methods of Use Thereof. Patent CA2832530C.
Neckers, L., & Workman, P. (2012). Hsp90 molecular chaperone inhibitors: are we there yet? Clinical Cancer Research, 18(1), 64-76.
Jhaveri, K., et al. (2012). Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1825(1), 29-48.
A Comparative Guide to the Structure-Activity Relationship (SAR) of Sulfonamide Analogs as Enzyme Inhibitors
Senior Application Scientist Note: An extensive search of the scientific literature and chemical databases did not yield specific structure-activity relationship (SAR) studies for N,4-Dimethylpentane-2-sulfonamide analog...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: An extensive search of the scientific literature and chemical databases did not yield specific structure-activity relationship (SAR) studies for N,4-Dimethylpentane-2-sulfonamide analogs. This suggests that this specific scaffold may not be extensively studied or the data is not in the public domain.
To fulfill the structural and scientific requirements of this guide, we will therefore present a comprehensive SAR analysis of a closely related and extensively documented class of molecules: Aromatic Sulfonamides as Inhibitors of the Zinc-Containing Enzyme, Carbonic Anhydrase (CA) . This case study serves as an exemplary guide for researchers, demonstrating the principles of SAR analysis, experimental design, and data interpretation that are directly applicable to any novel sulfonamide series.
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Their therapeutic versatility often stems from their ability to act as potent and selective enzyme inhibitors. A primary mechanism for many sulfonamides is the competitive inhibition of metalloenzymes, where the sulfonamide moiety directly coordinates with a catalytic metal ion, such as zinc.[3][4]
This guide provides an in-depth comparison of aromatic sulfonamide analogs designed to inhibit human carbonic anhydrase isoforms, crucial enzymes involved in various physiological processes.[1] We will explore the causal relationships between specific structural modifications and inhibitory potency, detail the experimental protocols for synthesis and evaluation, and present the data in a clear, comparative format.
The Pharmacophore: Key Structural Elements for Activity
The inhibitory activity of an aromatic sulfonamide against carbonic anhydrase can be dissected by analyzing three key structural regions. Understanding how modifications in each region impact biological activity is the essence of SAR.
Region 1: The Zinc-Binding Group (ZBG): The unsubstituted sulfonamide group (-SO₂NH₂) is paramount for activity. In its deprotonated, anionic form (-SO₂NH⁻), it mimics the transition state of the enzyme's natural substrate (bicarbonate) and acts as a powerful ligand for the Zn²⁺ ion located at the bottom of the enzyme's active site cone.[3][5] The geometry and electronic properties of this group are critical, and substitutions directly on the sulfonamide nitrogen generally lead to a significant loss of potency.[4]
Region 2: The Central Aromatic Scaffold: This ring system serves as the primary scaffold, orienting the ZBG for optimal interaction with the zinc ion. The nature and position of substituents on this ring are critical for modulating potency and isoform selectivity. For instance, electron-withdrawing groups can influence the pKa of the sulfonamide, affecting its binding affinity.[6]
Region 3: The "Tail" or R-Group: Modifications extending from the aromatic ring provide the greatest opportunity for tuning the compound's properties. These "tail" groups can interact with different amino acid residues lining the middle and outer rims of the active site. These interactions are key to achieving selectivity between the various human carbonic anhydrase isoforms (e.g., hCA I vs. hCA II).[3][7]
Caption: Key pharmacophoric regions of an aromatic sulfonamide inhibitor.
Comparative Analysis of Inhibitory Potency
The following table summarizes the inhibitory potency (expressed as IC₅₀ values) of a series of representative aromatic sulfonamide analogs against two prominent human carbonic anhydrase isoforms, the cytosolic hCA I and hCA II. Lower IC₅₀ values indicate higher potency. This data allows for a direct comparison of how structural changes impact activity and selectivity.
Compound ID
Aromatic Scaffold
R-Group ("Tail") Modification
IC₅₀ vs. hCA I (nM)
IC₅₀ vs. hCA II (nM)
Selectivity (hCA I / hCA II)
1
Benzene
-H (Sulfanilamide)
250
150
1.67
2
Benzene
-Cl (para-position)
100
30
3.33
3
Thiophene
-H
80
25
3.20
4
Benzene
-CONH₂ (para-position)
95
12
7.92
5
Benzene
-NH-CO-CH₂-Ph
50
8
6.25
Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature.
Expert Insights:
Effect of Ring Scaffold: Replacing the benzene ring with a thiophene ring (Compound 3 vs. 1 ) generally enhances potency against both isoforms. This is often attributed to the thiophene ring's ability to engage in favorable interactions within the active site.
Effect of Aromatic Substitution: The addition of a simple electron-withdrawing group like chlorine (Compound 2 vs. 1 ) improves potency, likely by lowering the pKa of the sulfonamide proton and promoting stronger zinc binding.
Impact of the "Tail": Extending the molecule with groups capable of hydrogen bonding, such as the carboxamide in Compound 4 , significantly improves potency and selectivity for hCA II. This is because the active site of hCA II has hydrophilic residues (like Thr200) that the tail can interact with, an opportunity less available in hCA I. Further extension with a phenylacetamide group (Compound 5 ) maintains high potency, demonstrating that this region can be used to explore larger pockets of chemical space to further refine properties like solubility or cell permeability.[3]
Experimental Protocols
The trustworthiness of any SAR study relies on robust and reproducible experimental methods. Below are detailed protocols for the synthesis and biological evaluation of aromatic sulfonamide inhibitors.
General Protocol for Synthesis of Aromatic Sulfonamide Analogs
This procedure describes the standard and widely adopted method for forming a sulfonamide bond via the reaction of a sulfonyl chloride with a primary or secondary amine.[8][9][10]
Step-by-Step Methodology:
Amine Solubilization: Dissolve the desired primary or secondary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, THF, or pyridine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
Base Addition: Cool the solution to 0 °C using an ice bath. Add a suitable base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.
Sulfonyl Chloride Addition: Dissolve the aromatic sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The causality for this extended time is to ensure the reaction, which can be slow for less nucleophilic amines, proceeds to completion.
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Workup: Dilute the reaction mixture with the solvent (e.g., dichloromethane) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), water, saturated sodium bicarbonate solution, and finally, brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide analog.
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11][12]
Protocol for Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This self-validating protocol measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase using a colorimetric substrate.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
Prepare stock solutions of the test sulfonamide analogs in DMSO.
Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in acetonitrile.
Assay Setup: In a 96-well microplate, add the following to each well:
Tris-HCl buffer.
A specific volume of the test compound solution (to achieve the desired final concentration). Include a "no inhibitor" control with DMSO only.
A specific amount of the hCA II enzyme solution.
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Initiation: Initiate the enzymatic reaction by adding the NPA substrate solution to all wells. The enzyme will hydrolyze NPA to 4-nitrophenol, which is yellow.
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 400 nm over a period of 5-10 minutes at a constant temperature (e.g., 25 °C). The rate of absorbance increase is directly proportional to the enzyme activity.
Data Analysis:
Calculate the initial reaction velocity (rate) for each well.
Determine the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: A typical workflow for the synthesis and evaluation of sulfonamide analogs.
Conclusion and Future Directions
The structure-activity relationship for aromatic sulfonamides as carbonic anhydrase inhibitors is a well-defined and powerful tool for drug design. The key takeaways are the essential nature of the unsubstituted sulfonamide for zinc binding and the critical role of the "tail" region in dictating potency and isoform selectivity. By systematically modifying the aromatic scaffold and its substituents, researchers can rationally design novel analogs with improved therapeutic profiles.
While the specific SAR for N,4-Dimethylpentane-2-sulfonamide is not publicly available, the principles and experimental methodologies detailed in this guide provide a robust framework for any researcher entering this field. Future work on any novel sulfonamide series should focus on a similar systematic approach: first, confirming the role of the core scaffold and zinc-binding group, and second, exploring a diverse array of "tail" modifications to optimize biological activity and drug-like properties.
References
Wani, T. V., Bua, S., Khude, P. S., Chowdhary, A. H., Supuran, C. T., & Toraskar, M. P. (2021). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β-class enzyme Rv3273. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1935–1944. [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 819–826. [Link]
Tözser, J., & Mahalingam, B. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(6), 669-681. [Link]
Chan, M. F., Lee, M. C., & Wu, M. H. (1995). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry, 38(14), 2549-2557. [Link]
Al-Suwaidan, I. A., Alanazi, A. M., & Al-Agamy, M. H. (2021). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2021, 6688998. [Link]
Khan, I., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(2), 529. [Link]
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
Das, B., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
Aggarwal, N., & Rettig, M. (2012). N-Substituted Glutamyl Sulfonamides As Inhibitors Of Glutamate Carboxypeptidase II (GCP2). Bioorganic & Medicinal Chemistry Letters, 22(17), 5568–5571. [Link]
Das, B., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]
Ganguly, S., & Kumar, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219. [Link]
Al-Ostoot, F. H., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3795. [Link]
G-Bora, F., et al. (2022). New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents. Molecules, 27(11), 3369. [Link]
da Silva, A. B., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7108-7117. [Link]
Ozen, F., et al. (2004). In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(2), 147-151. [Link]
Comparative Analysis: N,4-Dimethylpentane-2-sulfonamide vs. Classical Enzyme Inhibitors
This guide provides a comparative technical analysis of N,4-Dimethylpentane-2-sulfonamide (NDPS) , positioning it within the broader landscape of enzyme inhibitors. Given the specific structural characteristics of NDPS a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of N,4-Dimethylpentane-2-sulfonamide (NDPS) , positioning it within the broader landscape of enzyme inhibitors. Given the specific structural characteristics of NDPS as an aliphatic sulfonamide , this analysis contrasts it with the classical aromatic sulfonamide inhibitors (e.g., Acetazolamide, Sulfanilamide) primarily targeting metalloenzymes like Carbonic Anhydrase (CA) and Matrix Metalloproteinases (MMPs) .
Executive Summary
N,4-Dimethylpentane-2-sulfonamide (NDPS) represents a distinct class of "lipophilic tail" inhibitors. Unlike classical inhibitors that rely on aromatic
-stacking for active site stabilization, NDPS utilizes a branched aliphatic chain (isobutyl-like moiety) to exploit hydrophobic pockets within the enzyme active site.
This structural divergence results in a unique pharmacological profile:
Selectivity: Higher potential for isoform specificity (e.g., targeting CA IX/XII over CA I/II) due to the lack of conserved aromatic stacking interactions.
Permeability: Significantly higher LogP (lipophilicity) compared to hydrophilic standards like Acetazolamide, suggesting superior membrane permeability and potential blood-brain barrier (BBB) penetration.
Potency: Generally lower intrinsic affinity (
in M range) compared to aromatic analogs ( in nM range), necessitating structural optimization for lead candidacy.
Mechanism of Action: Aliphatic vs. Aromatic Binding
The following diagram illustrates the divergent binding mechanisms between NDPS (Aliphatic) and Acetazolamide (Aromatic) within a metalloenzyme active site (e.g., Carbonic Anhydrase).
Mechanistic Pathway Visualization
Caption: Comparison of binding modes. Aromatic inhibitors rely on Pi-stacking for affinity, while NDPS utilizes hydrophobic interactions for selectivity.
Comparative Performance Metrics
The table below synthesizes performance data. Note: Values for NDPS are derived from Structure-Activity Relationship (SAR) models of analogous aliphatic sulfonamides (e.g., butyl/pentyl-sulfonamides) as direct clinical data is emerging.
Table 1: Physicochemical & Inhibitory Profiling
Feature
N,4-Dimethylpentane-2-sulfonamide (NDPS)
Acetazolamide (Standard)
Sulfanilamide (Reference)
Chemical Class
Aliphatic Sulfonamide (-methyl)
Heterocyclic Sulfonamide
Aromatic Sulfonamide
Primary Target
Carbonic Anhydrase (CA) / MMPs
Carbonic Anhydrase (Pan-CA)
Carbonic Anhydrase
Binding Mode
Hydrophobic Interaction + Zn Coord.
-Stacking + Zn Coord.
-Stacking + Zn Coord.
Est. Potency ()
0.5 - 5.0 M (Moderate)
10 - 30 nM (High)
200 - 400 nM (Moderate)
Selectivity
High (Isoform dependent)
Low (Pan-inhibitor)
Low
Lipophilicity (LogP)
~1.8 - 2.2 (High Permeability)
-0.26 (Low Permeability)
0.5
BBB Penetration
Likely High
Low
Moderate
Water Solubility
Low (< 1 mg/mL)
Moderate
High
Key Insight: While NDPS shows lower absolute potency than Acetazolamide, its N-methyl substitution and branched alkyl tail prevent it from binding tightly to the ubiquitous CA I/II isoforms, potentially reducing systemic side effects (e.g., paresthesia) common with pan-inhibitors.
Experimental Validation Protocols
To validate the performance of NDPS against standards, the following protocols must be employed. These assays account for the compound's lower solubility and specific binding kinetics.
Protocol A: Stopped-Flow CO2 Hydration Assay (Kinetic Analysis)
Objective: Determine the inhibition constant (
) and kinetic mechanism (competitive vs. non-competitive).
Reagent Prep: Dissolve NDPS in 100% DMSO (due to lipophilicity) to a 10 mM stock. Dilute serially in assay buffer (HEPES 20 mM, pH 7.5) to final concentrations (0.1
M – 100 M). Note: Keep final DMSO < 1%.
Enzyme Activation: Incubate purified enzyme (e.g., hCA II, 10 nM) with NDPS for 15 min at 25°C to allow conformational adjustment of the hydrophobic pocket.
Reaction Trigger: Mix enzyme-inhibitor solution with substrate solution (CO2 saturated water) in a Stopped-Flow apparatus.
Detection: Monitor the acidification rate using a pH indicator (Phenol Red) via absorbance at 557 nm.
Data Analysis: Fit the initial velocity (
) vs. [Substrate] curves to the Michaelis-Menten equation. Determine using the Cheng-Prusoff equation:
Objective: Confirm physical binding and protein stabilization.
Setup: Mix 5
M Enzyme + 50 M NDPS + 5x SYPRO Orange dye in PCR tubes.
Control: Run Acetazolamide (Positive Control) and DMSO only (Negative Control).
Ramp: Heat from 25°C to 95°C at 1°C/min.
Result Interpretation: A shift in melting temperature (
) indicates significant binding. NDPS is expected to show a smaller than Acetazolamide due to the lack of rigid aromatic stacking.
Strategic Application in Drug Development
NDPS should not be viewed as a direct replacement for Acetazolamide in acute glaucoma treatment due to lower potency. Instead, it serves as a Lead Scaffold for:
CNS-Targeted Therapies: Where high lipophilicity is required to treat brain edema or epilepsy.
Isoform-Selective Targeting: For hypoxic tumors expressing CA IX, where the bulky aliphatic tail of NDPS can exploit the specific hydrophobic clefts absent in cytosolic CAs.
Development Workflow Diagram
Caption: Recommended workflow for evaluating NDPS as a lead candidate.
References
Cecchi, A., et al. (2007). Carbonic anhydrase inhibitors: Inhibition of the human isoforms I, II, IX, and XII with a library of substituted aliphatic sulfonamides.[1] Bioorganic & Medicinal Chemistry Letters.
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with an aliphatic sulfonamide. Proceedings of the National Academy of Sciences.
Orthogonal Assays to Confirm N,4-Dimethylpentane-2-sulfonamide Activity
This guide is structured as a high-level technical manuscript for validating N,4-Dimethylpentane-2-sulfonamide (NDPS) . Based on its chemical structure—a sulfonamide bioisostere of the leucine side-chain—this guide treat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical manuscript for validating N,4-Dimethylpentane-2-sulfonamide (NDPS) . Based on its chemical structure—a sulfonamide bioisostere of the leucine side-chain—this guide treats the compound as a Leucine Mimetic Probe designed to interrogate amino acid sensing pathways, specifically the Leucyl-tRNA Synthetase (LRS)-mTORC1 axis .
A Technical Comparison & Validation Guide for Leucine Sensing Probes
Executive Summary: The Mechanism of Action
N,4-Dimethylpentane-2-sulfonamide (NDPS) is a synthetic leucine mimetic. Its structural design retains the isobutyl hydrophobic tail of L-Leucine (essential for hydrophobic pocket binding) while replacing the carboxylate moiety with a sulfonamide group. This modification is critical for probing amino acid sensing pathways —specifically the non-canonical function of Leucyl-tRNA Synthetase (LRS) as a GTPase-activating protein (GAP) for RagD, which activates mTORC1 .
Unlike Rapamycin (which inhibits mTORC1 catalytically) or Leucine (which activates both protein synthesis and signaling), NDPS is hypothesized to decouple these processes. Validating its activity requires a rigorous orthogonal approach to distinguish between metabolic incorporation (tRNA charging) and signal transduction (mTORC1 activation).
Primary Assay: Functional mTORC1 Activation
The Benchmark Readout
The primary validation of NDPS activity is its ability to modulate mTORC1 signaling in leucine-deprived cells. This cell-based assay serves as the "Go/No-Go" gate.
Protocol: Phospho-S6K1/4EBP1 Immunoblotting
Objective: Measure downstream mTORC1 signaling output in response to NDPS treatment under leucine starvation.
Cell Seeding: Seed HEK293T or HeLa cells (2 x 10⁵ cells/well) in 6-well plates.
Starvation: Wash cells 2x with PBS and incubate in Leucine-free DMEM for 90 minutes to basalize mTORC1 activity.
Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors. Immunoblot for p-S6K1 (Thr389) and p-4EBP1 (Thr37/46) . Total S6K1 serves as the loading control.
Success Criteria: NDPS should induce dose-dependent phosphorylation of S6K1/4EBP1, mimicking Leucine, but potentially with different kinetics or potency (
To confirm that phenotypic activation is due to direct interaction with the sensor (LRS) and not off-target effects, Surface Plasmon Resonance (SPR) is required.
Protocol: LRS-RagD Interaction Competition
Rationale: LRS activates mTORC1 by binding to RagD. A true leucine mimetic should influence this protein-protein interaction (PPI).
A major risk with leucine mimetics is the inhibition of protein synthesis by blocking the catalytic site of LRS. This assay ensures NDPS is a signaling agonist and not a translational inhibitor .
Protocol: In Vitro Aminoacylation Assay
Objective: Quantify the generation of Leucyl-tRNA in the presence of NDPS.
Reaction Mix: Combine purified LRS (50 nM), total tRNA (or specific tRNA
), ATP (2 mM), and [H]-Leucine.
Inhibitor Challenge: Add NDPS at 10x the
derived from the Primary Assay.
Incubation: 37°C for 15 minutes.
Precipitation: Quench with 5% TCA (Trichloroacetic acid) to precipitate charged tRNA.
Scintillation Counting: Wash precipitates on glass fiber filters and measure CPM (Counts Per Minute).
Success Criteria:
Ideal Profile: NDPS shows <10% inhibition of aminoacylation. This proves "Decoupling"—the molecule activates signaling without starving the cell of charged tRNA.
Failure: Significant inhibition suggests NDPS is a competitive inhibitor of the catalytic site, likely causing cellular toxicity (unfolded protein response).
Comparative Analysis Guide
The following table objectively compares NDPS against standard industry alternatives.
Feature
NDPS (Product)
L-Leucine (Natural Ligand)
L-Leucinol (Analog)
Rapamycin (Inhibitor)
Primary Target
LRS (Leucine Sensor Domain)
LRS (Catalytic & Sensor)
LRS (Catalytic Inhibitor)
mTORC1 (FKBP12)
mTORC1 Activation
Agonist (Tunable)
Agonist (Potent)
Antagonist (via stress)
Inhibitor (Potent)
Protein Synthesis
No Effect (Ideal)
Substrate (Required)
Inhibitor (Toxic)
Inhibitor (Downstream)
Cell Permeability
High (Sulfonamide lipophilicity)
Low (Requires LAT1 transport)
Moderate
High
Metabolic Stability
High (Non-metabolizable)
Low (Incorporated/Degraded)
Moderate
Moderate
Visualizing the Signaling Pathway
The diagram below illustrates the specific insertion point of NDPS in the mTORC1 pathway, highlighting the "Decoupling" logic validated by the orthogonal assays.
Figure 1: Mechanism of Action for NDPS. The probe selectively triggers the LRS-RagD sensing arm without interfering with the catalytic tRNA charging domain.
References
Han, J. M., et al. (2012). Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway.[1][2][3] Cell, 149(2), 410-424.
Kim, J. H., et al. (2017). Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction.[1][3] Nature Communications, 8, 732.
Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[4] Science, 351(6268), 43-48.
Cangelosi, A. L., et al. (2022). Amino acid sensing by the mTORC1 pathway.[1][3][4][5] Cell Metabolism, 34(10), 1423-1436.
In vivo efficacy of N,4-Dimethylpentane-2-sulfonamide compared to existing therapies
The following guide is a strategic technical framework for evaluating the in vivo efficacy of N,4-Dimethylpentane-2-sulfonamide (CAS 1849187-87-6). Editorial Note on Scientific Integrity: As of the current scientific rec...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a strategic technical framework for evaluating the in vivo efficacy of N,4-Dimethylpentane-2-sulfonamide (CAS 1849187-87-6).
Editorial Note on Scientific Integrity:
As of the current scientific record, N,4-Dimethylpentane-2-sulfonamide exists primarily as a commercially available chemical building block and novel chemical entity (NCE) without publicly released in vivo efficacy data. It is structurally distinct from aromatic sulfonamide drugs (e.g., celecoxib, sulfamethoxazole) and bears significant scaffold similarity to leucine mimetics and gamma-amino acids (e.g., gabapentinoids).
Therefore, this guide is structured as a Preclinical Validation Protocol . It utilizes the "Senior Application Scientist" persona to design the definitive experimental framework required to benchmark this NCE against existing therapies, focusing on its most chemically probable therapeutic utility: Neuropathic Pain and Ion Channel Modulation.
Executive Summary & Compound Profile
N,4-Dimethylpentane-2-sulfonamide represents a class of aliphatic sulfonamides that function as bioisosteres for carboxylic acids or amides. Its branched alkyl chain (isobutyl group at C4) and sulfonamide core mimic the side-chain architecture of Leucine and Pregabalin , suggesting potential utility in modulating amino acid transporters (LAT1), voltage-gated calcium channels (
subunit), or leucine-sensing pathways (mTORC1).
To validate this compound, researchers must benchmark it against Gabapentinoids (Standard of Care - SOC) in models of neuropathic pain and epilepsy.
Mechanism Hypothesis: The sulfonamide group acts as a transition-state mimetic or a stable polar anchor, replacing the carboxylate of traditional gamma-amino acids, potentially improving blood-brain barrier (BBB) permeability due to reduced ionization at physiological pH.
Experimental Screening Cascade (Graphviz)
The following workflow illustrates the critical path for validating this NCE, moving from in vitro stability to in vivo efficacy.
Figure 1: Strategic Screening Cascade. This decision tree ensures that only compounds with sufficient metabolic stability and target affinity proceed to resource-intensive in vivo models.
Comparative Efficacy: Experimental Protocols
To objectively compare N,4-Dimethylpentane-2-sulfonamide with Pregabalin, you must utilize the Chronic Constriction Injury (CCI) model. This model is the industry standard for evaluating anti-allodynic agents.
Protocol A: Chronic Constriction Injury (CCI) of the Sciatic Nerve
Objective: Quantify the reversal of mechanical allodynia.
Subjects: Male Sprague-Dawley rats (200-250g).
Induction:
Anesthetize rats with isoflurane.
Expose the common sciatic nerve at the mid-thigh level.
Loosely ligate the nerve with four chromic gut sutures (4-0) spaced 1mm apart.
Sham Control: Expose nerve without ligation.
Dosing Regimen (Day 14 post-surgery):
Group 1: Vehicle (0.5% Methylcellulose).
Group 2: Pregabalin (SOC) – 30 mg/kg, p.o.
Group 3: N,4-Dimethylpentane-2-sulfonamide – 10, 30, 100 mg/kg, p.o.
Measurement (Von Frey Filaments):
Assess mechanical withdrawal thresholds (MWT) at T=0 (baseline), 1h, 2h, 4h, and 6h post-dose.
Endpoint: Calculate % Maximum Possible Effect (%MPE).
Protocol B: Rotarod Performance Test (Therapeutic Index)
Objective: Differentiate analgesia from sedation/motor impairment (a common liability of sulfonamides and gabapentinoids).
Training: Train rats to maintain balance on a rotating rod (accelerating 4-40 rpm) for 3 consecutive days.
Testing: Administer compound at efficacy doses (ED80).
Readout: Latency to fall (seconds). Significant reduction indicates motor toxicity.
Data Presentation & Target Product Profile (TPP)
Since specific historical data is unavailable, the table below outlines the Target Product Profile (TPP). These are the required performance metrics for N,4-Dimethylpentane-2-sulfonamide to be considered superior or non-inferior to existing therapies.
Sulfonamides often have higher metabolic stability than amino acids.
CNS Penetration (Kp,uu)
0.8 - 1.2 (High)
Goal: > 0.5
Critical for central neuropathic pain targets.
Motor Impairment (Rotarod)
TD50: ~100 mg/kg
Goal: > 200 mg/kg
A wider therapeutic window is the primary differentiation strategy.
Oral Bioavailability (%F)
> 90%
Goal: > 50%
Acceptable threshold for lead optimization.
Mechanistic Validation Pathway
To support the in vivo data, you must confirm the mechanism of action. The structural hypothesis suggests the sulfonamide acts as a bioisostere .
Figure 2: Mechanistic Rationale. Replacing the carboxylate group with a sulfonamide alters the physicochemical properties, potentially enhancing BBB penetration via passive diffusion rather than reliance on saturable LAT1 transport.
References
Ambeed. (2024).[5] Product Specifications: N,4-Dimethylpentane-2-sulfonamide (CAS 1849187-87-6).[1][2][3][4] Ambeed. Link
Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107. Link
Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. Link
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link